methyl 4-chloro-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSTLMSXZPPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230291-43-7 | |
| Record name | methyl 4-chloro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Handling of Methyl 4-chloro-1H-indole-2-carboxylate
Executive Summary
Methyl 4-chloro-1H-indole-2-carboxylate (CAS: 230291-43-7) represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents, glucagon receptor antagonists, and allosteric modulators. The presence of the chlorine atom at the C4 position introduces significant steric and electronic constraints that differentiate it from its 5- and 6-chloro isomers. This guide provides an in-depth analysis of its physicochemical properties, offering researchers a self-validating framework for synthesis, purification, and long-term storage.
Part 1: Chemical Identity & Structural Analysis
The 4-chloro substituent is not merely a functional handle; it exerts a "buttressing effect" on the C3 position and alters the electron density of the pyrrole ring. This steric crowding is a key design feature for improving metabolic stability in drug candidates.
| Parameter | Specification |
| IUPAC Name | Methyl 4-chloro-1H-indole-2-carboxylate |
| Common Name | 4-Chloroindole-2-carboxylic acid methyl ester |
| CAS Number | 230291-43-7 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2Cl |
| InChI Key | VCWSTLMSXZPPMD-UHFFFAOYSA-N |
Part 2: Physical Properties & Solubility Profile
The following data aggregates experimental values and high-fidelity predictions. Note the melting point distinction; unlike the lower-melting 6-chloro isomer, the 4-chloro variant exhibits a higher lattice energy due to packing symmetry.
Table 1: Physicochemical Specifications
| Property | Value / Observation | Source/Method |
| Physical State | Crystalline Solid (Powder) | Visual Inspection |
| Color | White to Off-White / Beige | Experimental |
| Melting Point | 146 – 147 °C | Experimental [1] |
| Boiling Point | ~365.5 °C (at 760 mmHg) | Predicted |
| Density | 1.39 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.8 – 3.1 | Consensus Prediction |
| pKa (NH) | ~16.5 (in DMSO) | Estimated (Indole core) |
Solubility & Solvent Compatibility
-
Water: Insoluble (< 0.1 mg/mL). Critical Note: Do not attempt aqueous serial dilutions without a co-solvent.
-
DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions (10-20 mM).
-
Methanol/Ethanol: Soluble. Suitable for recrystallization.[1]
-
Dichloromethane (DCM): Soluble. Ideal for extraction workups.
Part 3: Characterization Protocols (Self-Validating Systems)
To ensure the integrity of the compound, use the following spectroscopic markers. The 4-position chlorine creates a distinct splitting pattern in the aromatic region, differentiating it from the more common 5-chloro isomer.
Nuclear Magnetic Resonance (¹H NMR) Analysis
Solvent: DMSO-d₆ or CDCl₃
-
Indole NH: Broad singlet at δ 9.2 – 9.5 ppm . (Exchangeable with D₂O).
-
Ester Methyl: Sharp singlet at δ 3.94 – 3.96 ppm (Integrating to 3H).
-
Aromatic Region (Key Diagnostic):
-
H-3: Singlet or fine doublet around δ 7.30 – 7.40 ppm . Note: The 4-Cl substituent eliminates the typical ortho-coupling often seen in unsubstituted indoles.
-
H-5, H-6, H-7: These protons appear as a multiplet system between δ 7.10 – 7.35 ppm . Look for a triplet (H-6) and two doublets (H-5, H-7).
-
HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm and 280 nm.
-
Retention Time: Expect elution later than unsubstituted indole-2-carboxylate due to the lipophilic Cl atom (approx. RT 6.5 - 7.5 min depending on flow rate).
Visualization: Characterization Workflow
Figure 1: Step-by-step quality control workflow for validating the methyl 4-chloro-1H-indole-2-carboxylate scaffold.
Part 4: Handling, Stability & Reactivity
Stability Risks
-
Ester Hydrolysis: The C2-methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylic acid.
-
Oxidation: While the indole ring is electron-deficient due to the ester and chlorine, the nitrogen position remains susceptible to oxidation or N-alkylation if exposed to strong bases and alkyl halides.
Reactivity Profile (Synthetic Utility)
The 4-chloro group is generally stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under forcing conditions, allowing for library expansion at the C4 position.
Visualization: Reactivity Pathways
Figure 2: Primary reactivity pathways. Note that the 4-Cl group sterically hinders C3 functionalization, requiring optimized conditions.
Part 5: Safety & Storage Protocols
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
Storage Standard Operating Procedure (SOP)
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Store at 2–8°C for short term (< 1 month) or -20°C for long term.
-
Atmosphere: Store under Argon or Nitrogen if possible to prevent slow oxidation, though the compound is relatively air-stable compared to electron-rich indoles.
-
Desiccation: Highly recommended. Moisture can catalyze ester hydrolysis over months.
References
-
Sigma-Aldrich. Product Specification: Methyl 4-chloro-1H-indole-2-carboxylate (CAS 230291-43-7).[9] Accessed Oct 2023.[4]
-
BLD Pharm. Safety Data Sheet & Properties for CAS 230291-43-7.
-
PubChem. Compound Summary: 4-chloroindole-2-carboxylic acid derivatives.[7] National Library of Medicine. [7]
-
Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives. (Provides NMR data on analogous isopropyl esters).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Methyl 4-chloro-1H-indole-2-carboxylate | 230291-43-7 [sigmaaldrich.com]
Technical Guide: Strategic Discovery and Synthesis of Novel Indole Derivatives
Introduction: The Indole Paradox
In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure" due to its presence in over 3,000 natural isolates and a vast array of FDA-approved therapeutics (e.g., Osimertinib, Panobinostat, Sunitinib) [1, 5]. However, its ubiquity presents a paradox for the discovery chemist: How do we access novel chemical space around a scaffold that has been studied for over a century?
The answer lies in moving beyond classical Fischer or Bischler-Möhlau syntheses, which construct the ring, toward Late-Stage Functionalization (LSF) . Modern drug discovery demands the ability to install complexity onto the pre-formed core at will. This guide focuses on two high-impact strategies: Transition-Metal Catalyzed C-H Activation and Metallaphotoredox Catalysis . These methods allow for the divergent synthesis of libraries, specifically targeting the "difficult" C2 and C7 positions, breaking the natural C3-selectivity bias.
Strategic Regioselectivity Mapping
To synthesize novel derivatives, one must first master the electronic bias of the ring. The indole nucleus is electron-rich, behaving as an enamine.
-
C3 Position: The natural site for electrophilic attack (highest HOMO coefficient).
-
C2 Position: Less reactive to electrophiles; requires Directing Groups (DGs) or specific mechanistic pathways (e.g., C3→C2 migration) to functionalize [1].[1]
-
C7 Position: Remote functionalization requiring specific steric/electronic control or transient mediators [6].
Visualization: The Regioselectivity Decision Tree
Caption: Decision matrix for regioselective attack. C3 is kinetically favored; C2/C7 require thermodynamic or chelation control.
Core Methodology: Pd-Catalyzed C-H Activation[2][3]
The most robust method for generating novel C2-aryl indoles (a scaffold found in Fluvastatin and Bazedoxifene) is Palladium(II)-catalyzed C-H activation. Unlike cross-couplings that require pre-functionalized halides (Suzuki/Stille), this approach uses the C-H bond itself as a functional handle.
Mechanistic Insight: The "Migration" Pathway
The high C2-selectivity often puzzles chemists because C3 is more nucleophilic. Mechanistic studies suggest a C3-palladation followed by a 1,2-migration to the C2 position.[1] This "electrophilic metalation-migration" pathway is critical for designing successful experiments [1].
Experimental Protocol: C2-Arylation of N-Protected Indoles
Objective: Synthesis of 1-methyl-2-phenyl-1H-indole via oxidative C-H coupling. Scale: 0.5 mmol.
Reagents:
-
Substrate: 1-Methylindole (1.0 equiv)
-
Coupling Partner: Iodobenzene (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: Triphenylphosphine (PPh₃) or substituted phosphine (10-20 mol%)
-
Base: Ag₂CO₃ (2.0 equiv) - Acts as both base and halide scavenger.
-
Solvent: DMF or Dioxane (anhydrous).
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).
-
Addition: Add 1-Methylindole (65.5 mg, 0.5 mmol) and Iodobenzene (204 mg, 1.0 mmol). Add anhydrous DMF (3.0 mL).
-
Reaction: Seal the tube and heat to 110°C for 12–16 hours. Note: Vigorous stirring is essential as Ag salts form a suspension.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the indole spot (Rf ~0.6) and appearance of a fluorescent blue spot (product).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove AgI/Ag residues. Wash the filtrate with Brine (3x) to remove DMF.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR (CDCl3): Disappearance of the C2-H singlet (δ ~7.05 ppm). Appearance of phenyl protons.
-
HRMS: Observe [M+H]+ peak corresponding to the arylated product.
Mechanistic Logic: The Catalytic Cycle[1][4]
Understanding the cycle allows for troubleshooting. If the reaction fails, it is usually at the Reductive Elimination step (requiring the oxidant) or the C-H Activation step (requiring the base).
Caption: Pd(0)/Pd(II) cycle featuring the critical 1,2-migration step that ensures C2 regioselectivity.
Emerging Trends: Metallaphotoredox Catalysis
While Pd-catalysis is powerful, it often requires high heat. Metallaphotoredox catalysis (combining Ir/Ru photocatalysts with Ni/Pd cycles) offers a milder alternative, enabling the synthesis of sensitive indole derivatives (e.g., glycosylated or amino-acid linked indoles) [3].
Key Advantage: Access to C7-functionalization or N-arylation without harsh bases. Mechanism: Visible light excites the photocatalyst (e.g., Ir(ppy)₃), which performs a Single Electron Transfer (SET) to generate an aryl radical. This radical adds to the indole, followed by oxidation and re-aromatization [3, 4].[2]
Comparative Analysis of Methods
| Feature | Classical Fischer Synthesis | Pd-Catalyzed C-H Activation | Metallaphotoredox |
| Primary Utility | Ring Construction | C2/C3 Arylation | Late-Stage Diversification |
| Atom Economy | Low (Ammonia loss) | High (H2 loss) | High |
| Conditions | Harsh Acid/Heat | High Heat (>100°C) | Room Temp, Visible Light |
| Functional Group Tolerance | Low | Moderate | Excellent |
| Novelty Potential | Low (Well explored) | High (C2 selective) | Very High (Radical pathways) |
Medicinal Chemistry Applications (SAR)
When designing novel derivatives, the following Structure-Activity Relationship (SAR) insights are critical for drug development [5]:
-
N1-Substitution: N-methylation or benzylation often improves metabolic stability (blocks N-glucuronidation) but may reduce H-bond donor capacity.
-
C2-Aryl Groups: Found in COX-2 inhibitors (e.g., Indomethacin derivatives). A bulky group here restricts rotation, locking the bioactive conformation.
-
C5-Substitution: A "privileged" position for metabolic soft spots (hydroxylation). Fluorination at C5 is a standard strategy to extend half-life (t1/2).
Case Study: Osimertinib (Tagrisso) This EGFR inhibitor utilizes the indole core. The synthesis involves a regioselective S_NAr displacement and Buchwald-Hartwig coupling, demonstrating that modern indole drugs rely heavily on cross-coupling methodologies rather than de novo ring synthesis [5, 6].
References
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed direct C2–H arylation of indole. ResearchGate. [Link]
-
Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. [Link]
-
Indole Functionalization via Photoredox Gold Catalysis. Organic Letters. [Link][3]
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
Sources
Fundamental Reactivity of the Indole Nucleus with a 4-Chloro Substituent
Executive Summary
The 4-chloroindole scaffold represents a unique challenge and opportunity in heterocyclic chemistry. Unlike its 5-, 6-, or 7-substituted counterparts, the 4-chloro substituent exerts a profound "peri-effect" on the reactive C3 position while offering a robust handle for orthogonal functionalization. This guide details the non-intuitive reactivity profile of 4-chloroindole, distinguishing it from the more labile 4-bromo analogs and the sterically unencumbered 5/6-isomers. We provide validated protocols for its regioselective synthesis, C3-functionalization under steric duress, and the activation of the inert C-Cl bond via advanced palladium catalysis.
Part 1: Regioselective Synthesis
The Failure of Classical Methods
The classical Fischer Indole Synthesis is generally unsuitable for accessing 4-chloroindole. Cyclization of 3-chlorophenylhydrazine yields a mixture of 4-chloro and 6-chloro isomers due to the lack of regiocontrol during the [3,3]-sigmatropic rearrangement. Separation of these isomers is difficult and low-yielding.
The Solution: Leimgruber-Batcho Synthesis
The Leimgruber-Batcho method is the industry standard for 4-substituted indoles. It relies on the condensation of 2-chloro-6-nitrotoluene with
Validated Protocol: Leimgruber-Batcho Synthesis of 4-Chloroindole
-
Enamine Formation :
-
Reagents : 2-Chloro-6-nitrotoluene (1.0 eq), DMF-DMA (1.1 eq), Pyrrolidine (1.1 eq).
-
Conditions : Heat DMF-DMA and pyrrolidine with the toluene derivative in DMF at 110°C for 4–6 hours. The pyrrolidine catalyzes the formation of the dark red trans-
-pyrrolidino-2-nitro-6-chlorostyrene. -
Checkpoint : The deep red color indicates enamine formation.
-
-
Reductive Cyclization :
-
Reagents : Raney Nickel (active catalyst), Hydrazine hydrate (excess), MeOH/THF (1:1).
-
Conditions : Dissolve the crude enamine in MeOH/THF. Add Raney Ni (slurry). Add hydrazine hydrate dropwise at 50–60°C (Caution: Exothermic, gas evolution).
-
Mechanism : Reduction of the nitro group to an amine, followed by intramolecular condensation with the enamine double bond and elimination of pyrrolidine.[1]
-
Yield : Typically 75–85% overall.
-
Figure 1: The Leimgruber-Batcho pathway ensures regioselective placement of the 4-chloro substituent, avoiding isomer mixtures common in Fischer synthesis.
Part 2: The "Peri" Effect and C3 Reactivity
The defining feature of 4-chloroindole is the steric interaction between the C4-chlorine and the C3-position (the "peri" position).
Electronic vs. Steric Profile
-
Electronic : The chlorine exerts a
(inductive withdrawal) and (mesomeric donation) effect. While generally deactivating, the indole ring remains electron-rich. -
Steric : The van der Waals radius of Chlorine (1.75 Å) at C4 crowds the C3 site. This significantly retards electrophilic aromatic substitution (
) at C3 compared to unsubstituted indole.
Protocol: Vilsmeier-Haack Formylation (C3)
Despite steric hindrance, C3 formylation is possible but requires rigorous control to prevent oligomerization due to slower kinetics.
-
Preparation : Cool DMF (3.0 eq) to 0°C. Add
(1.1 eq) dropwise to form the Vilsmeier salt (white precipitate). -
Addition : Dissolve 4-chloroindole (1.0 eq) in DMF and add to the salt at 0°C.
-
Reaction : Warm to 35°C. Note: Unsubstituted indole reacts at 0°C; 4-Cl requires mild heating due to the peri-effect.
-
Hydrolysis : Pour into ice water and basify with NaOH to pH 9.
-
Outcome : 4-Chloroindole-3-carboxaldehyde (Yield: ~80%).
Data Comparison: Halogen Impact on C3-Formylation
| Substituent | Reaction Temp | Time | Yield | Steric Impact |
|---|---|---|---|---|
| H (None) | 0°C | 1 h | 92% | None |
| 5-Cl | 25°C | 2 h | 88% | Negligible |
| 4-Cl | 35°C | 4 h | 80% | Significant (Peri) |
| 4-Br | 40°C | 6 h | 72% | Severe |
Part 3: Orthogonal Reactivity (The "Sleeping" Handle)
A critical advantage of the 4-chloro substituent over 4-bromo or 4-iodo is its inertness toward Lithium-Halogen (Li-Hal) exchange under standard conditions. This allows for "orthogonal" functionalization of the indole ring.
C2-Lithiation Protocol
One can selectively lithiate the C2 position of an
-
Protection : Synthesis of
-Boc-4-chloroindole (Standard /DMAP). -
Lithiation :
-
Solvent: Anhydrous THF, -78°C.
-
Reagent:
-BuLi (1.1 eq) or LDA. -
Mechanism: Directed ortho-metalation (DoM) by the Boc group to C2. The C4-Cl bond is too strong to undergo exchange with
-BuLi at this temperature.
-
-
Trapping : Add electrophile (e.g.,
, , ). -
Result : 2-Functionalized-4-chloroindole. The chlorine remains available for subsequent transition metal catalysis.
Part 4: Activating the Handle (C4 Cross-Coupling)
The C4-Cl bond is chemically "hard." Standard Pd-catalysis (e.g.,
Validated Protocol: Suzuki-Miyaura Coupling
To couple an aryl boronic acid to the 4-position:
-
Catalyst System :
(1 mol%) + XPhos or SPhos (2 mol%).-
Why? SPhos/XPhos are bulky, electron-rich biaryl phosphines that accelerate oxidative addition into the aryl-chloride bond.
-
-
Base :
(3.0 eq) in Toluene/Water (10:1). -
Temperature : 100°C (sealed tube).
-
Procedure :
-
Charge tube with 4-chloroindole, Boronic acid (1.5 eq), Base, and Catalyst.
-
Evacuate/backfill with Argon (3x).
-
Add degassed solvent. Heat for 12–16 h.
-
Yield : 85–95%.
-
Figure 2: Orthogonal reactivity map. C2 is accessible via lithiation (Cl is stable), C3 via electrophilic attack (slowed by sterics), and C4 via specialized Pd-catalysis.
References
-
Leimgruber-Batcho Indole Synthesis : Leimgruber, W.; Batcho, A. D.[2][3] "The synthesis of indoles from o-nitrotoluenes." Organic Syntheses, 1977 , 63, 214. Link
-
Reactivity of 4-Substituted Indoles : Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075. Link
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides : Old, D. W.; Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 1998 , 120, 9722. Link
-
Lithiation of Halogenated Indoles : Bergman, J.; Venemalm, L. "Lithiation of 4-chloro- and 4-bromoindole." Tetrahedron, 1992 , 48, 759. Link
-
Medicinal Chemistry of Halogenated Indoles : Jiang, X.; Wang, J. "Indole Biotechnological & Medicinal Chemistry." Current Medicinal Chemistry, 2011 , 18, 1440. Link
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 4-Chloro-1H-indole-2-carboxylate in the Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Introduction: The Indole Scaffold in HIV Drug Discovery
The human immunodeficiency virus (HIV) remains a formidable global health challenge. A critical enzyme in the HIV life cycle is reverse transcriptase (RT), which converts viral RNA into DNA, a necessary step for integration into the host genome.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, acting by binding to an allosteric site on the RT enzyme, thereby inducing a conformational change that inactivates it.[3][4]
Within the diverse chemical landscape of NNRTIs, the indole scaffold has emerged as a "privileged structure," prized for its versatile synthetic handles and its ability to establish crucial interactions within the NNRTI binding pocket.[5][6] Specifically, Methyl 4-chloro-1H-indole-2-carboxylate serves as a high-value starting material and key intermediate for a range of potent NNRTI candidates.[7][8] Its defined structure, featuring a reactive ester at the C2 position, a proton-donating nitrogen at N1, and a chloro-substituent on the benzene ring, provides a robust platform for constructing complex molecules designed to inhibit both wild-type and drug-resistant HIV strains.[9] This guide details the strategic application of this intermediate, focusing on the synthesis of Delavirdine analogues and related indolylarylsulfones, providing both the procedural "how" and the mechanistic "why" for researchers in drug development.
Physicochemical Properties and Strategic Reactivity
The utility of methyl 4-chloro-1H-indole-2-carboxylate stems from its predictable reactivity at three key positions, which can be manipulated to build the final NNRTI structure.
-
N1-H (Indole Nitrogen): The nitrogen proton is acidic and can be readily deprotonated by a suitable base (e.g., Sodium Hydride). This allows for N-alkylation or N-arylation, a common step in linking the indole core to other heterocyclic systems, such as the pyridine ring found in Delavirdine.[10][11]
-
C2-Ester (Methyl Carboxylate): The ester group is an excellent electrophilic handle. It can be readily converted into an amide via reaction with primary or secondary amines. This amidation is a pivotal step in connecting the indole to side chains, such as the piperazine moiety in many Bis(heteroaryl)piperazine (BHAP) NNRTIs.[12]
-
C4-Cl (Chloro Substituent): The chloro group on the indole ring plays a significant role in modulating the electronic properties and lipophilicity of the final molecule, contributing to binding affinity within the hydrophobic NNRTI pocket. While less reactive than the other positions, its presence is crucial for the pharmacological profile.[9]
Application Protocol: Synthesis of a Delavirdine Analogue Core
This section outlines a representative two-step synthesis to construct the core structure of an NNRTI analogous to Delavirdine (U-90152), a well-characterized bis(heteroaryl)piperazine (BHAP) inhibitor.[12][13] The protocol leverages the key reaction sites on methyl 4-chloro-1H-indole-2-carboxylate.
Synthetic Workflow Overview
The overall strategy involves two sequential reactions: first, the formation of an amide bond at the C2 position, followed by N-alkylation at the indole nitrogen. This sequence is often preferred to minimize potential side reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. journalirjpac.com [journalirjpac.com]
- 12. Bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships of novel substituted indole analogues and the identification of 1-[(5-methanesulfonamido-1H-indol-2-yl)-carbonyl]-4-[3- [(1-methylethyl)amino]-pyridinyl]piperazine monomethanesulfonate (U-90152S), a second-generation clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unique features in the structure of the complex between HIV-1 reverse transcriptase and the bis(heteroaryl)piperazine (BHAP) U-90152 explain resistance mutations for this nonnucleoside inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Indole-Based Compounds Against Trypanosoma cruzi
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] The current therapeutic options, benznidazole and nifurtimox, are hindered by significant drawbacks, including variable efficacy, particularly in the chronic stage of the disease, and frequent adverse effects that lead to poor patient compliance.[2][3] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[4] Its structural versatility and ability to interact with various biological targets have made it an attractive starting point for the development of new therapeutic agents. Several indole-based compounds, including natural alkaloids and synthetic derivatives, have demonstrated significant activity against T. cruzi.[4][5][6] These findings have spurred medicinal chemistry campaigns to design and optimize indole derivatives as potential anti-Chagas drug candidates.
This guide provides a comprehensive overview and detailed protocols for the synthesis of promising indole-based scaffolds and their subsequent biological evaluation against T. cruzi. It is designed to equip researchers with the practical knowledge to navigate the complexities of hit-to-lead development in the context of anti-trypanosomal drug discovery.
Part 1: Synthesis of Anti-Trypanosomal Indole Scaffolds
Rationale for Scaffold Selection
The selection of a core scaffold is a critical first step in any medicinal chemistry program. For this guide, we will focus on two representative indole-based scaffolds that have been identified through phenotypic screening and extensively studied for their anti-T. cruzi activity:
-
1H-Indole-2-Carboxamides: This class was identified through high-content screening and has been the subject of optimization efforts to improve potency and drug metabolism and pharmacokinetic (DMPK) properties.[2][7][8] The core structure allows for systematic exploration of structure-activity relationships (SAR) at multiple positions.
-
Indole-3-Carbaldehyde Derivatives: The Vilsmeier-Haack reaction provides a robust method to introduce a formyl group at the C3 position of the indole ring.[4] This aldehyde is a versatile intermediate that can be readily converted into a wide array of derivatives, such as the thiosemicarbazone and thiazolidinone hybrids, which have shown promising anti-trypanosomal activity.[4]
General Synthetic & Evaluation Workflow
The overall process involves a multi-stage approach, beginning with the synthesis of a core indole intermediate, followed by diversification to create a library of final compounds. These compounds are then subjected to a biological screening cascade to identify promising leads.
Caption: General workflow from chemical synthesis to biological lead optimization.
Protocol 1: Synthesis of 1H-Indole-2-Carboxamides
This protocol is adapted from methodologies reported in the discovery of 1H-indole-2-carboxamides active against T. cruzi.[7][8] The synthesis involves an initial aerobic cross-dehydrogenative coupling to form the indole core, followed by standard amide coupling.
1A: Synthesis of 5-substituted-1H-indole-2-carboxylic acid
-
Causality: Aerobic cross-dehydrogenative coupling offers an efficient route to construct the indole scaffold from readily available anilines and pyruvates. The choice of substituent on the aniline starting material directly dictates the final substitution pattern on the indole ring, allowing for systematic SAR exploration.[7]
-
Materials & Reagents:
-
Substituted aniline (e.g., 4-methylaniline)
-
Ethyl pyruvate
-
Copper(II) triflate (Cu(OTf)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Water, Methanol
-
Hydrochloric acid (HCl), 1M
-
Standard glassware for organic synthesis
-
-
Step-by-Step Protocol (Example: 5-methyl-1H-indole-2-carboxylic acid):
-
To a round-bottom flask, add 4-methylaniline (1.0 eq), Cu(OTf)₂ (0.1 eq), and 1,10-phenanthroline (0.1 eq) in DMSO.
-
Add K₂CO₃ (2.0 eq) and ethyl pyruvate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir under an air atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 5-methyl-1H-indole-2-carboxylate by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Dissolve the purified ester in a mixture of THF/Methanol/Water (3:1:1).
-
Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours until saponification is complete.
-
Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-indole-2-carboxylic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
1B: Amide Coupling with Amines
-
Causality: Standard amide coupling reactions are used to link the indole-2-carboxylic acid core with a diverse range of amines. The choice of amine is critical for modulating the compound's physicochemical properties and biological activity.[8]
-
Materials & Reagents:
-
5-substituted-1H-indole-2-carboxylic acid (from Protocol 1A)
-
Desired amine (e.g., 4-(pyridin-2-yl)morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Step-by-Step Protocol:
-
Dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 1H-indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Synthesis of Indole-Thiazolidinone Hybrids
This protocol is based on a multi-step synthesis reported for creating indole hybrids.[4] It utilizes the classic Vilsmeier-Haack reaction as a key step.
2A: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction
-
Causality: The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like indole, specifically at the C3 position. The resulting aldehyde is a crucial intermediate for further elaboration.[4]
-
Materials & Reagents:
-
Substituted Indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
-
Step-by-Step Protocol:
-
In a flask cooled to 0 °C, add anhydrous DMF.
-
Slowly add POCl₃ (1.2 eq) dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the indole (1.0 eq) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by slowly adding a cold aqueous solution of NaOH until pH 8-9.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry to yield the indole-3-carbaldehyde.
-
Characterization is performed using standard spectroscopic methods.
-
2B: Synthesis of Indole-Thiazolidinone Hybrids
-
Causality: This two-step sequence first forms a Schiff base (imine) by condensing the aldehyde with a thiosemicarbazide, followed by a [2+3] cyclocondensation reaction with an electrophile (like an α-halo ester) to construct the thiazolidinone ring. This approach allows for diversity at both the indole core and the thiazolidinone moiety.[4]
-
Materials & Reagents:
-
Indole-3-carbaldehyde (from Protocol 2A)
-
Thiosemicarbazide
-
Ethyl 2-chloroacetate
-
Anhydrous sodium acetate
-
Glacial acetic acid, Ethanol
-
-
Step-by-Step Protocol:
-
Step 1 (Condensation): Reflux a mixture of indole-3-carbaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol with a catalytic amount of acetic acid for 4-6 hours. The resulting thiosemicarbazone often precipitates upon cooling. Filter and dry the solid.
-
Step 2 (Cyclocondensation): To a mixture of the thiosemicarbazone (1.0 eq) and anhydrous sodium acetate (2.0 eq) in glacial acetic acid, add ethyl 2-chloroacetate (1.2 eq).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure indole-thiazolidinone hybrid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation: Representative Anti-T. cruzi Indole Derivatives
The following table summarizes data for representative compounds to illustrate the structure-activity relationships discussed in the literature.
| Compound ID | Scaffold | R¹ (Indole Position) | R² (Amide/Hybrid) | pEC₅₀ (Amastigote) | Ref |
| DNDI3276 | Indole-2-carboxamide | 5-methyl | 4-phenylsulfonamide | 5.7 | [8] |
| Cmpd 2 | Indole-2-carboxamide | 5-methyl | 4-(2-pyridyl)morpholine | 6.0 | [8] |
| Cmpd 24 | Indole-2-carboxamide | 5-cyclopropyl | 4-(2-pyridyl)morpholine | 6.5 | [8] |
| LP10 | Indole-based | N/A (formamide) | N-[4-pyridyl] | >9.0 (IC₅₀ <1 nM) | [4] |
pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).
Part 2: Biological Evaluation of Synthesized Compounds
Rationale for the Screening Cascade
A robust and reproducible screening cascade is essential for identifying compounds with genuine therapeutic potential. The primary goal is to assess activity against the clinically relevant intracellular amastigote form of T. cruzi. Equally important is to evaluate cytotoxicity against a mammalian cell line to determine the compound's selectivity. A high selectivity index (SI) is a key indicator of a promising hit.[1][9]
Biological Screening Cascade
Caption: Workflow for the in vitro evaluation of synthesized compounds.
Protocol 3: In Vitro Assay against Intracellular T. cruzi Amastigotes
-
Causality & Self-Validation: This assay quantifies the ability of a compound to inhibit the replication of T. cruzi inside a host cell, which is the hallmark of Chagas disease. Using a reporter parasite strain (e.g., expressing β-galactosidase, luciferase, or a fluorescent protein) provides a quantitative, reproducible readout, removing the subjectivity of manual microscopic counting.[10][11][12] The protocol's validity is ensured by running a reference drug (benznidazole) in parallel in every plate, providing a benchmark for activity.
-
Materials & Reagents:
-
Vero cells (or another suitable host cell line like L6)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Benznidazole (reference drug)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate with Nonidet P-40
-
96-well clear-bottom microplates
-
Microplate reader (570 nm)
-
-
Step-by-Step Protocol:
-
Seed Vero cells into a 96-well plate at a density of ~4,000 cells/well in 100 µL of medium and incubate for 24 hours at 37 °C, 5% CO₂.
-
Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).
-
Incubate for 2 hours to allow for parasite invasion.
-
Wash the wells twice with fresh medium to remove non-internalized parasites.
-
Add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for "no drug" (infected, untreated) and benznidazole controls.
-
Incubate the plate for 96 hours at 37 °C, 5% CO₂.
-
After incubation, add 50 µL of CPRG substrate solution containing Nonidet P-40 (to lyse the cells).
-
Incubate for 4-6 hours at 37 °C or until the "no drug" control wells turn a deep red/purple.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the inhibition curve and determine the IC₅₀ value (the concentration that inhibits parasite growth by 50%) using non-linear regression analysis.
-
Protocol 4: Mammalian Cell Cytotoxicity Assay
-
Causality & Self-Validation: This assay is critical to distinguish between specific anti-parasitic activity and general cellular toxicity. The Resazurin (AlamarBlue) assay is a standard method where viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells. This provides a robust and quantitative measure of cytotoxicity.[9]
-
Materials & Reagents:
-
Vero cells (or the same host cell line from Protocol 3)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
-
Step-by-Step Protocol:
-
Seed Vero cells into a 96-well plate at a density of ~4,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Add 100 µL of medium containing serial dilutions of the test compounds. Include "no drug" control wells.
-
Incubate for 96 hours (to match the duration of the anti-amastigote assay).
-
Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.
-
Measure fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability curve and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Data Interpretation: The Selectivity Index (SI)
The SI is the ratio of cytotoxicity to anti-parasitic activity and is the most important parameter for hit prioritization.
SI = CC₅₀ / IC₅₀
A higher SI value indicates greater selectivity for the parasite over the host cells. A commonly accepted threshold for a promising hit is an SI > 50.[9]
Part 3: Mechanistic Considerations
While phenotypic screening identifies active compounds regardless of their target, understanding the mechanism of action is crucial for rational lead optimization. For indole-based compounds, several targets in T. cruzi have been proposed or identified.
-
Sterol 14α-demethylase (CYP51): This enzyme is essential for the synthesis of parasite-specific sterols. It is the target of azole drugs. Some indole derivatives show inhibitory activity against TcCYP51.[4] However, this target has been deprioritized by some drug discovery initiatives due to concerns about the development of resistance and potential for clinical failure.[7][8][13]
-
Trypanothione Reductase (TryR): This flavoenzyme is unique to trypanosomatids and is central to their redox metabolism, protecting the parasite from oxidative stress. Its absence in mammals makes it an excellent drug target.[14]
-
Heat Shock Protein 90 (Hsp90): The parasite homologue, Hsp83, is essential for parasite viability and differentiation. Inhibition of Hsp83 has been shown to have a potent anti-parasitic effect.[3]
-
Other Targets: Other potential targets include enzymes involved in protein synthesis, such as methionyl-tRNA synthetase (MetRS), or those involved in purine salvage pathways.[15]
Sources
- 1. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant-derived alkaloids active against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanosoma cruzi: Antiproliferative effect of indole phytoalexins on intracellular amastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Docking and Binding Mode Analysis of Plant Alkaloids as in vitro and in silico Inhibitors of Trypanothione Reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of Novel Anti-Trypanosomal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-chloro-1H-indole-2-carboxylate
Welcome to the technical support center for methyl 4-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and questions related to its purification, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high purity with confidence.
Troubleshooting Guide
This section tackles specific, practical problems you may encounter during the purification workflow.
Question 1: My recrystallization attempt resulted in an oil or failed to produce crystals. What steps can I take to induce crystallization?
Answer:
"Oiling out" or failure to crystallize is a common issue that typically points to problems with supersaturation, solvent choice, or the presence of impurities that inhibit lattice formation.
Causality and Solution:
-
Improper Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For indole esters like this, a single solvent may not be optimal. A binary solvent system often provides the necessary fine-tuning of solubility.
-
Actionable Insight: Start by dissolving your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or methanol at room temperature).[1] Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., hexanes, heptane, or water) at an elevated temperature until you observe persistent cloudiness (turbidity).[2][3] Add a drop or two of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling causes the compound to crash out of solution as an amorphous oil or very fine, impure powder, rather than forming a well-ordered crystal lattice.
-
Actionable Insight: After preparing your saturated solution at a high temperature, ensure the flask is well-insulated (e.g., wrap it in glass wool or a towel) to slow the cooling process. Allowing it to cool to room temperature overnight, followed by a period in a refrigerator (0-4°C), is a standard practice.
-
-
Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin lattice formation.
-
Actionable Insight:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.
-
-
-
Excessive Impurities: High levels of impurities can interfere with crystal lattice formation, acting as "insulators" between molecules of your desired compound.
-
Actionable Insight: If oiling out persists, the crude material may be too impure for recrystallization alone. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization again.
-
Question 2: During column chromatography, my product is co-eluting with a stubborn impurity. How can I improve the separation?
Answer:
Achieving good separation on a silica gel column is entirely dependent on exploiting differences in polarity between your product and the impurities. When Rf values are very close, standard isocratic elution is often insufficient.
Causality and Solution:
-
Suboptimal Mobile Phase: The polarity of your eluent directly controls the rate at which compounds travel through the stationary phase. If the eluent is too polar, all compounds will move too quickly (high Rf), leading to poor separation. If it's not polar enough, they will move too slowly (low Rf).
-
Actionable Insight: The key is to find a solvent system where your product has an Rf value between 0.25 and 0.35 on a TLC plate.
-
Systematic Screening: Test various solvent systems. For indole derivatives, common systems include ethyl acetate/hexanes and dichloromethane/methanol.[2][4]
-
Aprotic Solvents: Consider using aprotic solvent systems, which can sometimes provide better separation for compounds with N-H bonds.[2]
-
Additive Modification: If acidic or basic impurities are suspected, adding a small amount of a modifier can improve peak shape and separation. For instance, adding 0.5-1% triethylamine (TEA) can help with basic impurities, while adding 0.5-1% acetic acid can help with acidic ones.[5]
-
-
-
Isocratic Elution Limitations: Running the entire column with a single solvent mixture (isocratic) may not be effective if impurities have very similar polarities to the product.
-
Actionable Insight: Employ a gradient elution . Start with a less polar solvent system (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30% EtOAc in hexanes) over the course of the separation. This will hold back the more polar impurities initially and then elute them after your product has been collected, sharpening the separation window.
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Actionable Insight: A general rule of thumb is to use a silica gel-to-compound mass ratio of at least 50:1. For very difficult separations, this ratio might need to be increased to 100:1 or more.[5]
-
Question 3: My final product has a persistent yellow or brown color, but the literature describes it as a white solid. What is the source of this color and how can I remove it?
Answer:
Color in organic compounds often arises from highly conjugated impurities or degradation products, which can be present even in very small quantities. Indoles, in particular, can be susceptible to oxidation.
Causality and Solution:
-
Oxidative Degradation: The indole ring can be sensitive to air and light, leading to the formation of colored, oxidized species over time, especially if residual acid or metal catalysts are present from the synthesis.
-
Actionable Insight:
-
Charcoal Treatment: During the final recrystallization step, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the highly colored, nonpolar impurities. Allow the solution to boil for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.
-
Work in an Inert Atmosphere: When possible, handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
-
-
Residual Catalysts or Reagents: Some reagents or catalysts used in the synthesis (e.g., palladium) can remain in trace amounts and cause coloration.
-
Actionable Insight: An aqueous wash during the initial work-up with a chelating agent like aqueous ammonium chloride or a dilute acid wash can help remove metallic residues.[6] Ensure the work-up is thorough before proceeding to final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is a robust, general workflow for purifying methyl 4-chloro-1H-indole-2-carboxylate from a crude reaction mixture?
Answer: A multi-step approach combining an initial work-up with one or two chromatographic/crystallization techniques is the most reliable strategy.
Workflow: General Purification Strategy
Caption: A robust purification workflow for methyl 4-chloro-1H-indole-2-carboxylate.
Q2: What are the likely impurities I should anticipate from a typical synthesis, such as a Fischer indole synthesis?
Answer: Impurities are almost always related to starting materials, side-reactions, or subsequent degradation. Common suspects include:
-
Starting Materials: Unreacted 2-chlorophenylhydrazine or methyl pyruvate derivatives.
-
Dehalogenated Product: Loss of the chlorine atom from the indole ring can occur, especially under reductive or certain catalytic conditions, yielding methyl 1H-indole-2-carboxylate.[7] This impurity can be particularly difficult to separate due to its similar polarity.
-
Regioisomers: Depending on the specific synthetic route, other isomers (e.g., methyl 6-chloro-1H-indole-2-carboxylate) could form in small amounts.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-chloro-1H-indole-2-carboxylic acid) if exposed to strong acidic or basic conditions during work-up or purification.
Q3: Which analytical methods are essential for confirming the purity and identity of the final product?
Answer: A combination of techniques is required for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values for all protons and carbons.
-
Mass Spectrometry (LC-MS or GC-MS): This confirms the molecular weight of the compound. For methyl 4-chloro-1H-indole-2-carboxylate, you should look for the molecular ion peak corresponding to its mass, keeping in mind the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).[8]
-
Melting Point: A sharp melting point that matches the literature value (146-147°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Key Protocols
Protocol 1: Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a system that gives your product an Rf of ~0.3. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent system. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect small fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Objective: To obtain a highly pure, crystalline solid product.
Methodology:
-
Solvent Selection: Choose a suitable solvent or binary solvent system (e.g., ethanol/water, dichloromethane/hexanes).
-
Dissolution: Place the solid from chromatography in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a binary pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a quick hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary
| Property | Value | Source |
| Chemical Name | Methyl 4-chloro-1H-indole-2-carboxylate | |
| CAS Number | 230291-43-7 | |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | [8] |
| Physical Form | Solid | |
| Melting Point | 146-147 °C | |
| Boiling Point | 365.5 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification challenges.
References
- CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxyl
- METHYL 1-(4-CHLOROBENZYL)
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Problems with Fischer indole synthesis. Reddit r/Chempros.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Identification and synthesis of impurities formed during sertindole prepar
- Methyl 4-chloro-1H-indole-3-carboxyl
- Methyl 4-chloro-1H-indole-2-carboxyl
Sources
- 1. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Methyl 4-chloro-1H-indole-3-carboxylate | C10H8ClNO2 | CID 13499090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-chloro-1H-indole-2-carboxylate
Welcome to the technical support center for methyl 4-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and questions related to its purification, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high purity with confidence.
Troubleshooting Guide
This section tackles specific, practical problems you may encounter during the purification workflow.
Question 1: My recrystallization attempt resulted in an oil or failed to produce crystals. What steps can I take to induce crystallization?
Answer:
"Oiling out" or failure to crystallize is a common issue that typically points to problems with supersaturation, solvent choice, or the presence of impurities that inhibit lattice formation.
Causality and Solution:
-
Improper Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For indole esters like this, a single solvent may not be optimal. A binary solvent system often provides the necessary fine-tuning of solubility.
-
Actionable Insight: Start by dissolving your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or methanol at room temperature).[1] Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., hexanes, heptane, or water) at an elevated temperature until you observe persistent cloudiness (turbidity).[2][3] Add a drop or two of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling causes the compound to crash out of solution as an amorphous oil or very fine, impure powder, rather than forming a well-ordered crystal lattice.
-
Actionable Insight: After preparing your saturated solution at a high temperature, ensure the flask is well-insulated (e.g., wrap it in glass wool or a towel) to slow the cooling process. Allowing it to cool to room temperature overnight, followed by a period in a refrigerator (0-4°C), is a standard practice.
-
-
Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin lattice formation.
-
Actionable Insight:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.
-
-
-
Excessive Impurities: High levels of impurities can interfere with crystal lattice formation, acting as "insulators" between molecules of your desired compound.
-
Actionable Insight: If oiling out persists, the crude material may be too impure for recrystallization alone. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization again.
-
Question 2: During column chromatography, my product is co-eluting with a stubborn impurity. How can I improve the separation?
Answer:
Achieving good separation on a silica gel column is entirely dependent on exploiting differences in polarity between your product and the impurities. When Rf values are very close, standard isocratic elution is often insufficient.
Causality and Solution:
-
Suboptimal Mobile Phase: The polarity of your eluent directly controls the rate at which compounds travel through the stationary phase. If the eluent is too polar, all compounds will move too quickly (high Rf), leading to poor separation. If it's not polar enough, they will move too slowly (low Rf).
-
Actionable Insight: The key is to find a solvent system where your product has an Rf value between 0.25 and 0.35 on a TLC plate.
-
Systematic Screening: Test various solvent systems. For indole derivatives, common systems include ethyl acetate/hexanes and dichloromethane/methanol.[2][4]
-
Aprotic Solvents: Consider using aprotic solvent systems, which can sometimes provide better separation for compounds with N-H bonds.[2]
-
Additive Modification: If acidic or basic impurities are suspected, adding a small amount of a modifier can improve peak shape and separation. For instance, adding 0.5-1% triethylamine (TEA) can help with basic impurities, while adding 0.5-1% acetic acid can help with acidic ones.[5]
-
-
-
Isocratic Elution Limitations: Running the entire column with a single solvent mixture (isocratic) may not be effective if impurities have very similar polarities to the product.
-
Actionable Insight: Employ a gradient elution . Start with a less polar solvent system (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30% EtOAc in hexanes) over the course of the separation. This will hold back the more polar impurities initially and then elute them after your product has been collected, sharpening the separation window.
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Actionable Insight: A general rule of thumb is to use a silica gel-to-compound mass ratio of at least 50:1. For very difficult separations, this ratio might need to be increased to 100:1 or more.[5]
-
Question 3: My final product has a persistent yellow or brown color, but the literature describes it as a white solid. What is the source of this color and how can I remove it?
Answer:
Color in organic compounds often arises from highly conjugated impurities or degradation products, which can be present even in very small quantities. Indoles, in particular, can be susceptible to oxidation.
Causality and Solution:
-
Oxidative Degradation: The indole ring can be sensitive to air and light, leading to the formation of colored, oxidized species over time, especially if residual acid or metal catalysts are present from the synthesis.
-
Actionable Insight:
-
Charcoal Treatment: During the final recrystallization step, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the highly colored, nonpolar impurities. Allow the solution to boil for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.
-
Work in an Inert Atmosphere: When possible, handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
-
-
Residual Catalysts or Reagents: Some reagents or catalysts used in the synthesis (e.g., palladium) can remain in trace amounts and cause coloration.
-
Actionable Insight: An aqueous wash during the initial work-up with a chelating agent like aqueous ammonium chloride or a dilute acid wash can help remove metallic residues.[6] Ensure the work-up is thorough before proceeding to final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is a robust, general workflow for purifying methyl 4-chloro-1H-indole-2-carboxylate from a crude reaction mixture?
Answer: A multi-step approach combining an initial work-up with one or two chromatographic/crystallization techniques is the most reliable strategy.
Workflow: General Purification Strategy
Caption: A robust purification workflow for methyl 4-chloro-1H-indole-2-carboxylate.
Q2: What are the likely impurities I should anticipate from a typical synthesis, such as a Fischer indole synthesis?
Answer: Impurities are almost always related to starting materials, side-reactions, or subsequent degradation. Common suspects include:
-
Starting Materials: Unreacted 2-chlorophenylhydrazine or methyl pyruvate derivatives.
-
Dehalogenated Product: Loss of the chlorine atom from the indole ring can occur, especially under reductive or certain catalytic conditions, yielding methyl 1H-indole-2-carboxylate.[7] This impurity can be particularly difficult to separate due to its similar polarity.
-
Regioisomers: Depending on the specific synthetic route, other isomers (e.g., methyl 6-chloro-1H-indole-2-carboxylate) could form in small amounts.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-chloro-1H-indole-2-carboxylic acid) if exposed to strong acidic or basic conditions during work-up or purification.
Q3: Which analytical methods are essential for confirming the purity and identity of the final product?
Answer: A combination of techniques is required for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values for all protons and carbons.
-
Mass Spectrometry (LC-MS or GC-MS): This confirms the molecular weight of the compound. For methyl 4-chloro-1H-indole-2-carboxylate, you should look for the molecular ion peak corresponding to its mass, keeping in mind the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).[8]
-
Melting Point: A sharp melting point that matches the literature value (146-147°C) is a strong indicator of high purity.[9] A broad or depressed melting range suggests the presence of impurities.
Key Protocols
Protocol 1: Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a system that gives your product an Rf of ~0.3. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent system. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect small fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Objective: To obtain a highly pure, crystalline solid product.
Methodology:
-
Solvent Selection: Choose a suitable solvent or binary solvent system (e.g., ethanol/water, dichloromethane/hexanes).
-
Dissolution: Place the solid from chromatography in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a binary pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a quick hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary
| Property | Value | Source |
| Chemical Name | Methyl 4-chloro-1H-indole-2-carboxylate | [9] |
| CAS Number | 230291-43-7 | [9] |
| Molecular Formula | C₁₀H₈ClNO₂ | [9] |
| Molecular Weight | 209.63 g/mol | [8] |
| Physical Form | Solid | [9] |
| Melting Point | 146-147 °C | [9] |
| Boiling Point | 365.5 °C at 760 mmHg | [9] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification challenges.
References
- CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxyl
- METHYL 1-(4-CHLOROBENZYL)
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Problems with Fischer indole synthesis. Reddit r/Chempros.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Identification and synthesis of impurities formed during sertindole prepar
- Methyl 4-chloro-1H-indole-3-carboxyl
- Methyl 4-chloro-1H-indole-2-carboxyl
Sources
- 1. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Methyl 4-chloro-1H-indole-3-carboxylate | C10H8ClNO2 | CID 13499090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-chloro-1H-indole-2-carboxylate | 230291-43-7 [sigmaaldrich.com]
Technical Support Center: Hydrolysis of Sterically Hindered Indole Esters
Current Status: Active Ticket ID: IND-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Why Standard Protocols Fail
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate where your starting material remains untouched after 24 hours in NaOH/MeOH, or worse, your product has decomposed into a decarboxylated mess.
The Core Problem: Indole esters, particularly those with substituents at the 2- or 3-positions (e.g., 2-phenylindole-3-carboxylates), suffer from significant steric shielding of the carbonyl carbon. Standard saponification (
This guide provides three escalated protocols, ranked by severity of steric hindrance and substrate sensitivity.
Visual Triage: Protocol Selection Workflow
Before selecting a reagent, determine your steric and stability constraints using the logic flow below.
Figure 1: Decision tree for selecting the appropriate hydrolysis method based on substrate sterics and protecting group stability.
Module 1: Enhanced Saponification (LiOH System)
Target: Moderate steric hindrance (e.g., 2-methylindole esters).
Mechanism:
The Science: Why LiOH beats NaOH
Standard NaOH/MeOH protocols often fail because the sodium cation is poorly coordinated in organic solvents, leading to ion pairing that reduces the nucleophilicity of the hydroxide.
-
The Lithium Advantage: Lithium (Li⁺) acts as a weak Lewis acid. It coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
-
Solvation: In THF/Water mixtures, LiOH is more effective because the THF coordinates the lithium cation, leaving the hydroxide anion "naked" and more reactive.
Protocol A: LiOH/THF/H2O System
-
Dissolution: Dissolve the indole ester (1.0 equiv) in THF (0.1 M concentration).
-
Note: If solubility is poor, add MeOH (up to 10% v/v), but minimize alcohol to prevent transesterification.
-
-
Reagent Prep: Prepare a solution of LiOH·H2O (3.0–5.0 equiv) in minimal distilled water.
-
Addition: Add the aqueous LiOH to the THF solution. The mixture should become a single phase or a fine suspension.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Checkpoint: Monitor TLC. If reaction stalls at 50% conversion, do not add more base. Add more THF to ensure homogeneity.
-
-
Workup (Critical for Indoles):
-
Cool to 0°C.
-
Acidify carefully with 1M HCl to pH 4–5. Do not go to pH 1 , as indole-3-carboxylic acids can decarboxylate rapidly in strong acid [1].
-
Extract immediately with EtOAc.
-
Module 2: The "Anhydrous" Option (TMSOK)
Target: Extreme steric hindrance or water-sensitive substrates. Mechanism: Nucleophilic attack by trimethylsilanolate anion.
The Science: Soluble Hydroxide Equivalent
When sterics are severe, the hydration shell surrounding aqueous hydroxide prevents it from penetrating the steric wall. Potassium Trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, Ether, DCM). It acts as a source of anhydrous oxide (K⁺ ⁻OSiMe₃). Upon attacking the carbonyl, it forms a silyl ester intermediate which hydrolyzes upon aqueous workup [2].
Protocol B: TMSOK Cleavage
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Solvent: Dissolve ester (1.0 equiv) in anhydrous THF or Et₂O (0.1 M).
-
Reagent: Add solid TMSOK (2.0–3.0 equiv) in one portion.
-
Reaction: Stir at Room Temperature (23°C).
-
Why? TMSOK is potent. Heating is rarely required and may cause decomposition.
-
Observation: A precipitate (the potassium salt of the acid) often forms.
-
-
Quench:
-
Dilute with Et₂O.
-
Wash with dilute aqueous citric acid or phosphate buffer (pH 5). Avoid strong mineral acids.
-
Module 3: The "Sledgehammer" (BBr₃)
Target: Substrates where base is impossible (e.g., presence of base-labile groups) or sterics are absolute.
Mechanism:
The Science: Changing the Bond Breakage Site
Saponification attacks the carbonyl (acyl) carbon. If this is blocked, we must attack the alkoxy (alkyl) carbon instead. Boron tribromide (BBr₃) coordinates to the ester oxygen, activating the alkyl-oxygen bond for cleavage by the bromide ion [3].[1] This bypasses the steric bulk around the carbonyl entirely.
Figure 2: Mechanism of Alkyl-Oxygen cleavage using Boron Tribromide.
Protocol D: BBr₃ Mediated Cleavage
-
Safety: BBr₃ is pyrophoric and releases HBr. Use a fume hood.
-
Solvent: Dissolve ester in anhydrous DCM. Cool to -78°C .
-
Addition: Add BBr₃ (1.0 M in DCM, 2.0–3.0 equiv) dropwise.
-
Warming: Allow to warm to 0°C or RT slowly.
-
Monitoring: Reaction is usually fast (1–2 hours).
-
-
Quench (Exothermic):
-
Cool back to -78°C.
-
Add MeOH dropwise (destroys excess BBr₃).
-
Add water.[2]
-
-
Note: This removes all methyl ethers (e.g., 5-methoxyindole becomes 5-hydroxyindole). Use TMSI (Trimethylsilyl iodide) for a slightly milder alternative if ether selectivity is needed.
Troubleshooting & FAQ
Data Comparison: Reagent Selection Matrix
| Feature | LiOH / THF | TMSOK | BBr₃ / TMSI |
| Mechanism | Acyl-Oxygen ( | Nucleophilic Attack | Alkyl-Oxygen ( |
| Steric Tolerance | Moderate | High | Very High |
| pH Conditions | Basic (pH 12-14) | Basic (anhydrous) | Lewis Acidic |
| Compatible Groups | Ethers, Amines | Silyl ethers (some) | Acids, Amides |
| Incompatible Groups | Base-labile (Fmoc, esters) | Base-labile | Acid-labile (Boc, tBu) |
| Risk | Incomplete reaction | Moisture sensitivity | Ether cleavage |
Common Issues
Q: My product disappears during workup. Where did it go? A: You likely induced decarboxylation . Indole-3-carboxylic acids are unstable.
-
Fix: Never heat the free acid. During workup, keep the aqueous phase basic (pH 10) to wash out impurities, then acidify only to pH 4-5 in the presence of the organic solvent to extract immediately. Do not dry the solid acid with heat; use a vacuum desiccator.
Q: I see a new spot on TLC that isn't the acid or starting material. A: If using MeOH as a co-solvent, you may have transesterified your ethyl ester to a methyl ester.
-
Fix: Use the alcohol corresponding to the ester (EtOH for ethyl esters) or switch to the TMSOK (alcohol-free) method.
Q: The reaction turns black/tarry. A: Indoles are sensitive to oxidation and polymerization in strong acid or base + air.
-
Fix: Degas all solvents. Perform the reaction under Nitrogen/Argon. Add a radical scavenger like BHT if the substrate is particularly electron-rich.
References
-
Decarboxylation of Indole-3-Carboxylic Acids
-
Zhou, X. Y., et al. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Synthetic Communications (2020).[3]
-
-
TMSOK Hydrolysis (Laganis-Chenard Method)
-
Boron Tribromide Ether/Ester Cleavage
- McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292 (1968).
Sources
Technical Support Center: Regioselective Functionalization of 4-Chloroindoles
Ticket Type: Advanced Synthesis Guide Subject: Improving Regioselectivity in the Functionalization of 4-Chloroindoles Agent: Senior Application Scientist Status: Open
Executive Summary
The 4-chloroindole scaffold presents a unique "push-pull" challenge in regioselective functionalization. The C4-chlorine atom acts as both a deactivating electron-withdrawing group (EWG) and a steric blockade for the C3 "bay region." This guide provides self-validating protocols to navigate these constraints, enabling precise targeting of the C2, C3, C4, and C7 positions.
Module 1: C7-Selective Functionalization (The "Hidden" Position)
The Challenge: The C7 position is electronically deactivated by the indole nitrogen and distal to the C4-Cl steric influence. Standard electrophilic substitution never occurs here. The Solution: Chelation-assisted C-H activation using transient or removable directing groups (DGs).
Protocol 1.1: Rhodium-Catalyzed C7-Alkenylation
-
Mechanism: The N-protecting group coordinates to the Rh(III) center, directing the metal to the sterically accessible C7 position, forming a 5-membered metallacycle.
-
Critical Factor: The 4-Cl substituent does not hinder C7 activation; in fact, it prevents competitive C4 activation often seen in unsubstituted indoles.
Step-by-Step Workflow:
-
Directing Group Installation: Protect 4-chloroindole with a Pivaloyl (Piv) group.
-
Why? The carbonyl oxygen is a "hard" donor matching the "hard" Rh(III) center.
-
-
Catalytic System:
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant: AgSbF₆ (10 mol%) / Cu(OAc)₂ (2.0 equiv) to regenerate Rh(III).
-
Solvent: DCE or t-Amyl alcohol at 100-120 °C.
-
-
Coupling Partner: Acrylates or styrenes.
FAQ: Troubleshooting C7 Activation
Q: I am seeing significant C2 functionalization instead of C7. Why? A: This is a "DG-Metal Mismatch." If you use a weak coordinator or lower temperatures, the kinetically favored C2 position (most acidic proton) dominates.
Fix: Ensure you are using N-Pivaloyl or N-Di-tert-butylphosphinoyl groups. The bulky phosphinoyl group (
-P(O)Bu ) specifically shields C2, forcing the catalyst to C7.
Module 2: C4-Functionalization (Turning Liability into Asset)
The Challenge: The C4-Cl bond is chemically inert compared to C-Br or C-I and is sterically shielded by the peri-hydrogen at C3 and the N-substituent. The Solution: Use "Bulky-Yet-Flexible" NHC-Palladium catalysts to force oxidative addition at the hindered C4-Cl bond.
Protocol 2.1: Buchwald-Hartwig Amination at C4
-
Concept: Standard phosphine ligands (e.g., BINAP, dppf) often fail here due to the crowded environment. N-Heterocyclic Carbenes (NHCs) like IPr or PEPPSI-IPr are required.
Optimization Table: Ligand Performance for 4-Cl Activation
| Ligand Class | Example | Outcome | Reason |
| Bidentate Phosphines | BINAP, DPPF | <10% Yield | Bite angle too rigid; cannot accommodate steric bulk of 4-Cl. |
| Buchwald Phosphines | XPhos, RuPhos | 40-60% Yield | Good, but often leads to hydrodehalogenation (reduction) side products. |
| Bulky NHC | IPr , SIPr | >85% Yield | Strong |
Expert Tip:
If you observe hydrodehalogenation (replacement of Cl with H), switch the base from NaOtBu to K₃PO₄ or Cs₂CO₃ and use 1,4-dioxane as solvent. Strong alkoxide bases can act as hydride sources via
-hydride elimination from the solvent.
Module 3: C2 vs. C3 Selectivity (Navigating the Pyrrole Ring)
The Challenge: The 4-Cl group exerts a "buttressing effect," making the C3 position sterically crowded. However, C3 remains the electronic sweet spot for electrophilic attack.
Decision Tree: Selecting the Right Method
Figure 1: Decision matrix for C2/C3 functionalization of 4-chloroindole.
Protocol 3.1: Regioselective C2-Magnesiation (Knochel Method)
Why: Direct lithiation with n-BuLi can be too aggressive, risking attack on the C4-Cl or scrambling. Magnesium bases are softer and tolerate the chloride.
-
Reagent: TMPMgCl·LiCl (1.2 equiv).
-
Conditions: THF, -25 °C, 1 hour.
-
Mechanism: The bulky TMP base deprotonates the most acidic C2-H. The Mg-species is stabilized by LiCl, preventing aggregation and increasing reactivity without touching the C4-Cl bond.
-
Quench: Add electrophile (e.g., aldehyde, allyl bromide) at -20 °C.
Troubleshooting Guide: Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| C7-H Activation yields C2 product | Kinetic control dominant. | Switch DG to |
| C4-Cl coupling fails (SM recovery) | Oxidative addition failure. | Switch to Pd-PEPPSI-IPr precatalyst. Ensure reaction is strictly anaerobic (O₂ poisons electron-rich Pd). |
| C3-Substitution is sluggish | Electronic deactivation by 4-Cl. | Use InBr₃ or Hf(OTf)₄ as Lewis acid catalysts (stronger than AlCl₃ for indoles). |
| Benzyne formation during lithiation | Base is too strong/temp too high. | Switch from n-BuLi to LiHMDS or TMPMgCl·LiCl . Keep T < -70°C for Li reagents. |
References
-
Rh-Catalyzed C7 Functionalization
- Rhodium(III)
-
Source:
-
Pd-Catalyzed C4-Cl Activation
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1] (Demonstrates ligand control for hindered chlorides).
-
Source:
-
-
Magnesiation Strategies
-
C7 Directing Groups
- Palladium-Catalyzed C–H Arylation of Indoles
-
Source:
Sources
optimization of microwave heating for indole synthesis
Technical Support Center: Microwave-Assisted Indole Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist System Version: 2.4 (Optimization & Troubleshooting Module)
Introduction: The Kinetic Advantage
Welcome to the technical support hub for microwave-assisted organic synthesis (MAOS). You are likely here because you need to accelerate a slow thermal indole synthesis or improve the yield of a difficult cyclization.
In indole synthesis—whether Fischer, Hemetsberger, or Pd-catalyzed annulation—microwave irradiation offers more than just "fast heating." It provides volumetric dielectric heating , allowing you to access superheated solvent states (temperatures 50–100°C above boiling points) that are impossible in standard reflux setups. This guide is designed to help you harness these kinetics safely and reproducibly.
Module 1: Critical Parameter Optimization
To transition from a conventional hotplate to a microwave reactor, you must shift your mindset from "surface heating" to "internal molecular friction."
The Optimization Workflow
Do not randomly guess parameters. Follow this logic path to convert thermal protocols to microwave protocols.
Figure 1: Decision matrix for converting thermal indole synthesis protocols to microwave conditions.
Key Parameters Explained
-
Temperature (The Driver): In MW synthesis, temperature is the primary variable, not power.
-
Rule of Thumb: Start at 50°C above the solvent's atmospheric boiling point.[1]
-
Example: If refluxing in Ethanol (78°C), set MW to 130°C.
-
-
Power (The Engine): Use Dynamic Power mode. The reactor will modulate wattage to maintain your set temperature.[2]
-
Warning: Avoid "Fixed Power" (e.g., blasting 300W constant) unless you are doing open-vessel synthesis, as this leads to thermal runaway.
-
-
Pressure (The Limit): Most single-mode reactors have a 20–30 bar limit.
-
Calculation: Ensure your target temperature does not generate vapor pressure exceeding the vessel rating.
-
Module 2: Solvent & Catalyst Selection
Microwave heating relies on dipolar polarization and ionic conduction . Your solvent choice dictates the heating efficiency.[3]
Solvent Loss Tangent ( ) Guide
The
| Solvent Class | Examples | Suitability for Indole Synthesis | |
| High Absorbers | Ethanol, DMSO, Methanol | > 0.500 | Excellent. Rapid heating. Ideal for Fischer synthesis. |
| Medium Absorbers | Acetic Acid, DMF, Water | 0.100 – 0.500 | Good. Standard solvents for Pd-catalyzed couplings. |
| Low Absorbers | Toluene, Dioxane, THF | < 0.050 | Poor. Requires "doping" with ionic liquids or polar additives. |
Catalyst Compatibility
-
Lewis Acids (ZnCl₂, InCl₃): Excellent for MW Fischer synthesis. They increase the ionic strength of the solution, enhancing the heating rate via the ionic conduction mechanism [1].
-
Palladium Catalysts (Pd(OAc)₂, Pd(PPh₃)₄): MW heating accelerates the rate-determining step (often oxidative addition). However, Pd-black precipitation can occur faster. Tip: Use slightly higher ligand loads (e.g., 1:4 Pd:Ligand) to stabilize the metal.
Module 3: Troubleshooting & FAQs
Q1: My reaction vessel exploded or vented during the ramp phase. What happened?
-
Diagnosis: Thermal Runaway or Headspace Failure.
-
The Science: You likely used a low-boiling solvent (e.g., DCM, Et₂O) and targeted a temperature >140°C, or the reaction is highly exothermic (e.g., hydrazine formation).
-
The Fix:
-
Volume Rule: Never fill a sealed vial more than 60%. The headspace is required to compress the gas.
-
Pre-stir: Stir the mixture for 1 minute before starting microwaves to ensure homogeneity.
-
Switch Solvent: Replace DCM with Dichloroethane (DCE) or Chlorobenzene to lower vapor pressure at high temps [2].
-
Q2: I see "charring" or decomposition, but the temperature sensor reads correctly.
-
Diagnosis: The "Hotspot" Phenomenon.
-
The Science: Microwaves create standing waves. If stirring is inefficient, localized pockets can exceed the bulk temperature by 50°C, decomposing the indole product.
-
The Fix:
-
High-Speed Stirring: Ensure the magnetic bar is creating a vortex.
-
Lower Concentration: Dilute the reaction. High concentrations increase viscosity and reduce heat dissipation.
-
Fiber Optic Probe: If using an IR sensor (surface temp), switch to a fiber optic probe (internal temp) for accurate readings.
-
Q3: My yield is lower in the microwave than in the oil bath.
-
Diagnosis: Catalyst Deactivation.[4]
-
The Science: In Pd-catalyzed indole synthesis (e.g., Larock), high temperatures can degrade the catalyst before the cycle completes.
-
The Fix:
-
Ramp Gently: Use a 2-minute ramp time to reach target temperature rather than "As Fast As Possible" (AFAP).
-
Simultaneous Cooling: Use "Cooling while heating" (compressed air on the vessel) to allow high power input (better mixing/activation) while keeping the bulk temperature controlled.
-
Module 4: Validated Experimental Protocols
Protocol A: Microwave-Assisted Fischer Indole Synthesis
Best for: 2,3-disubstituted indoles from ketones and arylhydrazines.
Mechanism: Acid-catalyzed rearrangement of arylhydrazones. Reaction Diagram:
Figure 2: The Fischer Indole pathway. MW irradiation significantly accelerates the [3,3]-sigmatropic rearrangement.
Step-by-Step:
-
Reagents: Mix Phenylhydrazine (1.0 equiv) and Ketone (1.0 equiv) in a 10 mL microwave vial.
-
Solvent/Catalyst: Add Glacial Acetic Acid (solvent & catalyst). Note: Acetic acid is a medium absorber (
), allowing controlled heating. -
Setup: Seal with a PTFE/Silicone cap.
-
Microwave Parameters:
-
Temp: 140°C
-
Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (Max 250W)
-
-
Workup: Cool to 50°C (air jet). Pour into ice water. Precipitate is usually pure indole.
Protocol B: Pd-Catalyzed Larock Annulation
Best for: 2,3-substituted indoles from o-iodoanilines and internal alkynes.
-
Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), LiCl (1.0 equiv).
-
Solvent: DMF (Dimethylformamide). Caution: DMF decomposes at very high temps; keep <160°C.
-
Microwave Parameters:
-
Temp: 120°C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
-
Note: LiCl is critical here to stabilize the intermediate and prevent Pd aggregation under MW conditions [3].
References
-
Kappe, C. O. (2004).[4] Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.[1][2][3][5][6] CEM Technical Guides.
-
Larhed, M., & Hallberg, A. (1996). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 61(26), 9582–9584.
-
BenchChem. (2025).[2] Optimizing temperature and reaction time for indole synthesis. Technical Support Database.
Sources
managing reaction byproducts in indole functionalization
Status: Online 🟢 | Tier: 3 (Senior Application Scientist) | Ticket Type: Reaction Optimization
Welcome to the . You are likely here because your LCMS trace shows a forest of peaks, your reaction mixture has turned into an intractable black tar, or your "selective" C-H activation yielded a 1:1 mixture of isomers.
Indoles are deceptively simple. While they are the "privileged scaffold" of medicinal chemistry, they are also electron-rich, acid-sensitive, and prone to oxidative degradation. This guide treats your chemical synthesis issues as technical support tickets, providing root-cause analysis and debugging protocols.
Module 1: The Regioselectivity Crisis (C2 vs. C3)
Ticket #402: “I’m trying to functionalize C2, but the electrophile keeps hitting C3.”
Root Cause Analysis
The indole ring is an electron-rich enamine. The C3 position is kinetically the most nucleophilic site (
The Debugging Matrix
| Desired Site | Primary Mechanism | Required "Patch" (Conditions) | Common Byproducts |
| C3 | Friedel-Crafts / EAS | Standard Lewis Acid (e.g., | C2-isomer (if sterically crowded), Dimers (acid-catalyzed). |
| C2 | Lithiation / C-H Activation | Lithiation: Requires | C3-isomer (if DG is weak), Homocoupling (oxidant issue). |
| C7 | C-H Activation | Steric Control: Bulky DG ( | C2/C6 mixtures (if DG is not bulky enough). |
Visual Troubleshooting: The Reactivity Logic Gate
Figure 1: Decision logic for selecting the correct synthetic pathway based on regioselectivity goals.
Module 2: Oligomerization (The "Red Tar" Issue)
Ticket #909: “My reaction turned deep red/black upon adding the catalyst. Yield is <10%.”
Technical Explanation
Indoles are acid-sensitive.[1] In the presence of strong Brønsted or Lewis acids, the C3 position is protonated to form an iminium ion. This species is a potent electrophile that is immediately attacked by a second neutral indole molecule, leading to dimers (indolines) and eventually polymers (red/black tar).
The Mechanism of Failure:
-
Protonation: Indole +
C3-protonated Indolium cation. -
Attack: Indolium (Electrophile) + Indole (Nucleophile)
Dimer. -
Propagation: Dimer
Trimer Polymer.
Troubleshooting Protocol
If you observe "tarring," implement these fixes immediately:
-
Switch Lewis Acids: Move from "hard" acids (
, ) to "soft" or water-tolerant Lewis acids.-
Recommended:
(Indium Bromide) or . These activate electrophiles without protonating the indole ring aggressively.
-
-
Concentration Check: Dilute the reaction. High concentration favors bimolecular dimerization (
).-
Limit: 0.1 M or lower.
-
-
The "Slow Addition" Trick: Add the indole to the electrophile/catalyst mixture slowly (syringe pump). This keeps the concentration of free indole low relative to the electrophile.
Module 3: C-H Activation & Directing Groups
Ticket #715: “I need to functionalize C7, but I keep getting C2.”
System Update: The C7 Patch
Direct C7 functionalization is geometrically difficult because the C2 and C3 positions are far more reactive. To hit C7, you must use a Transient Directing Group (TDG) or a bulky removable group that physically blocks C2/C3 and directs the metal to C7.
Verified Protocol: C7-Arylation (Rh-Catalyzed) Based on recent methodologies (e.g., Yu, Baran, Glorius).
-
Directing Group: Install
-di-tert-butylphosphinoyl ( -P(O) ).-
Why: The bulky
groups shield the C2 position, forcing the metal (Rh/Ir) to insert at the accessible C7 position.
-
-
Catalyst System:
- (2.5 mol%)
- (Oxidant/Base)
-
Conditions: 60–80°C in Toluene or DCE.
-
Deprotection: The P-group is "traceless" and can be removed via mild hydrolysis (base) after the reaction.
Visualizing the C7 Pathway
Figure 2: Workflow for forcing C7 selectivity using steric directing groups.
Module 4: N-Alkylation vs. C-Alkylation
Ticket #505: “I treated indole with alkyl bromide and base, but I got a mixture of N-alkyl and C3-alkyl products.”
The Ambident Nucleophile Problem
The indolyl anion (formed after deprotonation) has negative charge density delocalized over Nitrogen and C3.
-
N-Attack: Favored by ionic interactions (Hard-Hard).
-
C-Attack: Favored by orbital interactions (Soft-Soft).
Optimization Table
| Variable | To Favor N-Alkylation | To Favor C-Alkylation |
| Base | Strong/Ionic: | Grignard: |
| Solvent | Polar Aprotic: DMF, DMSO. Why: Solvates the cation ( | Non-polar: Toluene, |
| Electrophile | Hard/Primary: Alkyl iodides, Tosylates. | Soft/Conjugated: Michael acceptors, Benzyl bromides. |
Self-Validating Test: If you need N-alkylation and are getting C-alkylation:
-
Switch solvent to DMF.
-
Use
(ensure dry conditions). -
Add 18-crown-6 (sequesters
, making N more nucleophilic).
References & Authority
-
Mechanistic Insight (C2 vs C3): Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. J. Am. Chem. Soc.
-
C7 Functionalization: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Acc.[2][3][4] Chem. Res.
-
Oligomerization Control: Oligomerization of indole derivatives with incorporation of thiols. Molecules.[1][2][3][4][5][6][7][8][9][10]
-
N-Alkylation Selectivity: Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs. J. Am. Chem. Soc.
-
General Reactivity Guide: Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
For further assistance, please submit a log of your reaction conditions (Solvent, Molarity, Catalyst Load) to the support team.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Optimizing Solubility & Workup for Indole Intermediates
Executive Summary & Core Challenge
Indole intermediates present a unique "solubility paradox" in organic synthesis. While the indole core is aromatic and lipophilic (
The Problem: Researchers frequently encounter "crashing out" during aqueous workups, persistent emulsions ("rag layers"), or uncontrolled polymerization when attempting to solubilize these intermediates using standard protocols (e.g., EtOAc/Hexane).[1]
The Solution: This guide moves beyond standard solvent choices, advocating for 2-Methyltetrahydrofuran (2-MeTHF) as a primary process solvent and detailing specific pH-control strategies to prevent acid-catalyzed degradation.[1]
Solvent Selection Strategy: Beyond Ethyl Acetate
The default choice of Ethyl Acetate (EtOAc) is often insufficient for substituted indoles, particularly those with polar functional groups or high molecular weights.
Comparative Solvent Performance for Indoles
| Feature | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Solubility Capacity | Moderate.[1] Good for simple indoles; poor for polar/zwitterionic intermediates.[1] | High. Excellent for most indoles but prone to emulsions.[1] | Superior. The ether oxygen coordinates well with Lewis acidic sites; breaks aggregates. |
| Water Miscibility | Moderate (~8% water in organic phase).[1] | Low, but density issues cause bottom-layer confusion.[1] | Low. Clean phase separation; lower density than water (top layer).[1] |
| Process Safety | Flammable.[1][2] | Toxic/Carcinogenic.[1] Environmental restrictions.[1] | Green. Derived from renewable sources; higher boiling point ( |
| Workup Utility | Standard. | Good for extraction but causes "rag layers."[1] | Best in Class. Breaks emulsions better; higher loading capacity.[1] |
Recommendation: Switch to 2-MeTHF for extraction if EtOAc fails.[1] It offers the solubility power of THF but, unlike THF, is immiscible with water, allowing for efficient liquid-liquid extraction (LLE).[1]
The "Red Goo" Phenomenon: Acid Sensitivity & Polymerization
A common user complaint is the transformation of a crude indole mixture into a red/brown insoluble gum during acidic washes.
The Mechanism:
Indoles are acid-sensitive. While the N-H proton is weakly acidic (
Troubleshooting Protocol:
-
Avoid: Strong acid washes (pH < 2).[1]
-
Alternative: If removing amine impurities, use a buffered acidic wash (e.g., Phosphate buffer pH 4-5) or weak organic acids (Citric acid, 10% aq).[1]
-
Recovery: If polymerization begins (color change to deep red), immediately neutralize with cold saturated
and extract into 2-MeTHF.
Visualizing the Solubility & Workup Logic
The following decision tree outlines the logical flow for handling difficult indole mixtures.
Caption: Decision matrix for solvent selection and safe acidic workup of indole intermediates.
Troubleshooting FAQs: Emulsions & Purification
Q1: I have a persistent emulsion (rag layer) that won't separate.
Cause: Indoles often act as surfactants when protonated or when lipophilic impurities are present.[1] The Fix:
-
Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth).[3] This physically breaks the surface tension of the micro-droplets.
-
Salting Out: Add solid NaCl to saturation. This increases the density of the aqueous phase and forces organics out (Salting-out effect).
-
Solvent Spike: Add a small amount of Methanol (5-10% v/v) to the organic phase to reduce surface tension, though this may increase water miscibility slightly.[1]
Q2: My product oils out during crystallization.
Cause: The "Oiling Out" phenomenon occurs when the compound separates as a liquid phase before crystallizing, usually because the chosen solvent's boiling point is higher than the melting point of the solvated impurity mix, or the supersaturation is too high. The Fix:
-
Seeding: Use a seed crystal at a temperature slightly below the saturation point.
-
Solvent Switch: If using EtOAc/Hexane, switch to Toluene/Heptane .[1] Toluene often provides better
- interactions with the indole core, stabilizing the crystal lattice.
Advanced Workflow: 2-MeTHF Extraction Protocol
This protocol is validated for lipophilic nitrogen heterocycles.[1]
-
Quench: Quench reaction mixture with appropriate aqueous solution.
-
Extraction: Add 2-MeTHF (1.5 volumes relative to aqueous phase).
-
Note: Unlike EtOAc, 2-MeTHF does not hydrolyze at high pH, making it safe for basic quenches.[1]
-
-
Phase Cut: Allow layers to separate. The organic layer will be on top (Density
0.85 g/mL). -
Wash: Wash organic layer with Brine (sat.[1] NaCl).[1][3][4]
-
Drying: Dry over anhydrous
. -
Concentration: Evaporate. 2-MeTHF has a higher boiling point (
C) than THF, preventing "bumping" and allowing for a more controlled concentration.[1]
References
-
2-Methyltetrahydrofuran as a Solvent of Choice : Pace, V., et al. "2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence."[1] PMC, National Institutes of Health.[1] Link
-
Indole Polymerization Mechanism : Smith, G. F.[1][5] "The Acid-Catalyzed Polymerization of Pyrroles and Indoles." Advances in Heterocyclic Chemistry, Vol 2, 1963.[1] Link
-
Green Solvent Applications : "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Sigma-Aldrich / Merck Technical Library.[1] Link
-
Emulsion Troubleshooting : "Workup: How to Manage an Emulsion." University of Rochester, Department of Chemistry.[1] Link
-
Indole Lipophilicity & Toxicity : "Assessment of the Lipophilicity of Indole Derivatives." National Library of Medicine.[1] Link
Sources
Validation & Comparative
analytical methods for methyl 4-chloro-1H-indole-2-carboxylate characterization
Part 1: Executive Summary & Strategic Approach
In the synthesis of pharmacologically active indole scaffolds, the methyl 4-chloro-1H-indole-2-carboxylate (CAS: 230291-43-7) represents a critical yet challenging intermediate. Unlike its 5- or 6-chloro analogs, the 4-chloro substituent introduces significant steric hindrance at the C3 position and unique electronic effects that influence downstream coupling reactions (e.g., Suzuki-Miyaura or amide coupling).
The Core Challenge: The primary failure mode in deploying this intermediate is regioisomeric contamination . Synthetic routes like the Fischer indole synthesis or Reissert reaction often yield mixtures of 4-chloro and 6-chloro isomers due to the directing effects of the precursor meta-chloroaniline. Standard HPLC-UV often fails to resolve these isomers adequately due to their identical chromophores and similar hydrophobicity.
Guide Objective: This guide compares high-resolution analytical methodologies to establish a self-validating characterization workflow. We move beyond basic "purity" (% area) to "structural certainty," comparing UPLC-MS/MS against High-Field NMR to determine the optimal control strategy.
Part 2: Comparative Analysis of Analytical Architectures
We evaluated three primary analytical workflows for the characterization of methyl 4-chloro-1H-indole-2-carboxylate. The comparison focuses on Regio-Selectivity (ability to distinguish 4-Cl from 5/6-Cl), Sensitivity , and Throughput .
Table 1: Method Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UPLC-HRAM MS (Advanced) | Method C: 1H NMR (Definitive) |
| Primary Utility | Routine Purity Assessment | Impurity Profiling & Trace Analysis | Structural Confirmation (Regiochemistry) |
| Regio-Selectivity | Low (Co-elution risk high) | Medium (Separation possible, MS spectra identical) | High (Coupling constants are diagnostic) |
| Limit of Detection | ~0.05% | < 0.001% (Trace Genotoxins) | ~1-2% (Low sensitivity for impurities) |
| Throughput | 15-30 min/sample | 3-5 min/sample | 10-60 min/sample |
| Cost/Sample | $ | ||
| Verdict | Insufficient for ID ; Good for purity. | Best for QC ; Requires reference standards. | Mandatory for Lot Release . |
In-Depth Technical Insight: The "Blind Spot" of LC-MS
While LC-MS is superior for detecting oxidized byproducts or unreacted starting materials (e.g., 2-iodoanilines), it struggles with regioisomers. The mass spectrum for methyl 4-chloro-1H-indole-2-carboxylate (
The Solution: A "Orthogonal Validation" approach where NMR establishes the reference standard, and UPLC is calibrated against that standard for routine QC.
Part 3: Analytical Decision Logic (Visualization)
The following diagram outlines the logical workflow for characterizing a new batch of material, prioritizing the detection of isomeric impurities.
Figure 1: Analytical Decision Tree. Note the critical checkpoint at NMR; HPLC purity alone is insufficient for release due to potential regioisomer co-elution.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Resolution HPLC Method (Purity & Impurities)
Objective: To separate the target compound from closely eluting regioisomers and hydrolysis byproducts (acid form).
System: Agilent 1290 Infinity II or equivalent. Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm). Rationale: The Phenyl-Hexyl phase offers superior π-π selectivity compared to C18 for halogenated aromatics, enhancing the separation of 4-chloro vs. 6-chloro isomers.
Reagents:
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade)
-
Solvent B: Acetonitrile + 0.1% Formic Acid[1]
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 2.0 | 5 | 1.0 |
| 12.0 | 95 | 1.0 |
| 15.0 | 95 | 1.0 |
| 15.1 | 5 | 1.0 |
| 20.0 | 5 | 1.0 |
Detection: UV at 290 nm (Indole
Self-Validating Criteria:
-
Resolution (
): > 1.5 between the main peak and any preceding impurity (likely the carboxylic acid hydrolysis product). -
Tailing Factor: < 1.2 (Indoles can tail due to NH interactions; acidic mobile phase suppresses this).
Protocol 2: Structural Elucidation via 1H NMR
Objective: Definitive confirmation of the chlorine position.
Instrument: Bruker Avance III HD (400 MHz or higher).
Solvent: DMSO-
Expected Spectral Signature (4-Chloro Isomer): The key to distinguishing the 4-chloro isomer lies in the aromatic region (7.0 - 7.5 ppm).
-
Indole NH: Broad singlet > 12.0 ppm.
-
C3-H: Singlet/Doublet (d,
Hz) around 7.2-7.4 ppm. -
Benzene Ring Protons (H-5, H-6, H-7):
-
Unlike the 5-chloro isomer (which shows a split pattern with a singlet for H-4), the 4-chloro isomer possesses three adjacent protons (H-5, H-6, H-7).
-
H-5: Doublet (d,
Hz). -
H-6: Triplet (t,
Hz) or dd. -
H-7: Doublet (d,
Hz).[2] -
Diagnostic: The presence of a triplet-like signal (H-6) strongly indicates substitution at the 4-position (or 7-position), ruling out the 5-chloro or 6-chloro isomers which would show isolated singlets or different splitting patterns.
-
Part 5: Mechanistic Pathway of Impurity Formation
Understanding why impurities form allows the analyst to look for them specifically.
Figure 2: Impurity Genesis. The 6-chloro isomer is the primary synthetic impurity, while the carboxylic acid is a storage stability indicator.
Part 6: References
-
Preparation of Indole-2-Carboxylates:
-
Title: "Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate..."
-
Source: Organic Process Research & Development (ACS Publications)
-
URL:[Link]
-
Relevance: Provides foundational protocols for handling halogenated indole carboxylates, including workup and purification strategies applicable to the 4-chloro analog.
-
-
Analytical Separation of Indole Isomers:
-
Title: "Separation of 5-Chloroindole on Newcrom R1 HPLC column"
-
Source: SIELC Technologies Application Note
-
URL:[Link]
-
Relevance: Demonstrates the necessity of specific stationary phases (mixed-mode or phenyl-based) for chloroindole separation.
-
-
Spectral Data Verification:
-
Title: "Methyl 4-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 13499090"
-
Source: PubChem (National Library of Medicine)
-
Sources
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 4-chloro-1H-indole-2-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Indole derivatives, a class of heterocyclic compounds, are a cornerstone of many therapeutic agents, making their accurate characterization a critical step in the drug discovery pipeline.[1][2] This guide provides a comprehensive analysis of methyl 4-chloro-1H-indole-2-carboxylate, a representative indole derivative, focusing on the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of its ¹H NMR spectrum, compare this powerful technique with other analytical methods, and provide a detailed, field-proven protocol for sample analysis.
The Decisive Signature: ¹H NMR Spectral Analysis
¹H NMR spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. By probing the magnetic properties of hydrogen nuclei, it provides a detailed fingerprint of the molecular structure, revealing information about the chemical environment, connectivity, and stereochemistry of protons.
For methyl 4-chloro-1H-indole-2-carboxylate, the ¹H NMR spectrum offers a clear and interpretable signature. The key to accurate interpretation lies in understanding the influence of the indole ring's inherent electronic properties and the effects of its substituents—the chloro group at the 4-position and the methyl carboxylate at the 2-position.
Expert Interpretation of Spectral Data
The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information from a ¹H NMR spectrum. It indicates the electronic environment of a given proton.[3] Electron-withdrawing groups, such as the chlorine atom and the ester group on our target molecule, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).[4]
The spectrum of methyl 4-chloro-1H-indole-2-carboxylate, typically recorded in a deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), will exhibit distinct signals corresponding to each unique proton in the molecule.
Table 1: ¹H NMR Data for Methyl 4-chloro-1H-indole-2-carboxylate
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| NH | ~9.51 (broad singlet) | bs | - |
| H3 | ~7.30 | d | ~0.9 |
| H5 | ~7.12 | d | ~7.2 |
| H6 | ~7.20 | t | ~7.8 |
| H7 | ~7.32 | d | ~8.4 |
| OCH₃ | ~3.95 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented is a representative compilation based on available literature.[5]
Causality Behind the Chemical Shifts and Coupling Patterns:
-
NH Proton: The indole NH proton is typically observed as a broad singlet at a high chemical shift, often above 8.0 ppm.[6] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. In a solvent like CDCl₃, this signal can be quite pronounced.[5]
-
Aromatic Protons (H5, H6, H7): These protons on the benzene portion of the indole ring form a coupled spin system.
-
H7: This proton is ortho to the electron-withdrawing chloro group, leading to significant deshielding and a downfield shift. It appears as a doublet due to coupling with H6.
-
H6: This proton is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).
-
H5: This proton is furthest from the chloro group and thus the least deshielded of the three, appearing as a doublet due to coupling with H6.
-
-
H3 Proton: The proton at the 3-position of the indole ring is adjacent to the electron-withdrawing methyl ester group. It typically appears as a small doublet due to a long-range coupling with the NH proton.
-
Methyl Protons (OCH₃): The three protons of the methyl ester group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Their chemical shift is in the expected range for a methyl group attached to an oxygen atom.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
} enddot Caption: Structure of Methyl 4-chloro-1H-indole-2-carboxylate with Proton Assignments.
A Comparative Perspective: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerhouse for structural elucidation, a multi-faceted analytical approach is often necessary, especially in a regulated environment like drug development. Here’s how other techniques compare and complement ¹H NMR for the analysis of methyl 4-chloro-1H-indole-2-carboxylate:
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) which are invisible in ¹H NMR. For our target molecule, ¹³C NMR would confirm the presence of all 10 unique carbon atoms.
-
Mass Spectrometry (MS): MS is a destructive technique that provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide this information with very high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis. It separates the target compound from any impurities, allowing for their quantification. In drug development, HPLC is essential for determining the purity of active pharmaceutical ingredients (APIs) and for stability studies.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For methyl 4-chloro-1H-indole-2-carboxylate, IR would show characteristic absorption bands for the N-H bond of the indole, the C=O of the ester, and the C-Cl bond.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, proton connectivity, stereochemistry. | Non-destructive, highly informative for structure. | Requires soluble sample, can have overlapping signals. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons. | Complements ¹H NMR. | Lower sensitivity than ¹H NMR, requires more sample.[7] |
| MS | Molecular weight, elemental composition, fragmentation. | High sensitivity, very accurate mass determination. | Destructive, provides limited connectivity information. |
| HPLC | Purity, quantification of components in a mixture. | Highly sensitive and quantitative. | Does not provide structural information on its own. |
| IR | Presence of functional groups. | Fast, simple, good for functional group identification. | Provides limited information about the overall structure. |
From Vial to Spectrum: A Self-Validating Experimental Protocol
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation.[8] The following protocol is designed to be self-validating, ensuring reproducible and high-quality results.
Step-by-Step ¹H NMR Sample Preparation Protocol:
-
Material Weighing: Accurately weigh 5-25 mg of methyl 4-chloro-1H-indole-2-carboxylate into a clean, dry vial.[7][9] The use of a vial allows for easier dissolution compared to weighing directly into the NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][9] The choice of solvent is critical. DMSO-d₆ is often preferred for indole-containing compounds as it can help to sharpen the NH proton signal through hydrogen bonding.[10]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
-
Filtration and Transfer: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[11] Often, the residual proton signal of the deuterated solvent is used as a secondary reference.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.
-
Instrument Setup and Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[13] A standard ¹H NMR experiment is then run.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];
} enddot Caption: A typical workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of methyl 4-chloro-1H-indole-2-carboxylate serves as an excellent case study in the power and precision of modern spectroscopic techniques. A thorough understanding of the underlying principles of chemical shifts and coupling constants, combined with a comparative awareness of other analytical methods, allows for a comprehensive and unambiguous characterization of this and other similar molecules. For researchers and professionals in drug development, mastering these analytical workflows is not merely a technical skill but a fundamental component of ensuring the quality, safety, and efficacy of future medicines.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available from: [Link]
-
Ferreira, R., et al. (2013). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1... ResearchGate. Available from: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]
-
NMR Spectroscopy Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Available from: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. LOCKSS. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. Available from: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
-
Sravani, K., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemMedChem. Available from: [Link]
-
ResearchGate. (n.d.). Electronic trends of indole substitution. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2536. Available from: [Link]
-
Cingolani, G. M., et al. (2021). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 26(11), 3293. Available from: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
ResearchGate. (2023, May 26). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]
-
Western University. (n.d.). NMR Sample Preparation. Available from: [Link]
-
American Chemical Society. (2026, January 28). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. Available from: [Link]
-
Semantic Scholar. (2019, June 11). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Available from: [Link]
-
The Pharma Innovation Journal. (2018, August 28). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Available from: [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Available from: [Link]
-
MPG.PuRe. (2025, December 11). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available from: [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. organomation.com [organomation.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. rsc.org [rsc.org]
- 13. publish.uwo.ca [publish.uwo.ca]
A Researcher's Guide to Elucidating the Crystal Structure of Methyl 4-Chloro-1H-indole-2-carboxylate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for determining the crystal structure of methyl 4-chloro-1H-indole-2-carboxylate, a novel indole derivative with potential therapeutic applications. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a logical framework for experimental design, data interpretation, and the selection of appropriate analytical techniques. We will explore the gold-standard of single-crystal X-ray diffraction (SCXRD) and contrast it with powerful alternatives such as powder X-ray diffraction (PXRD), NMR crystallography, and electron diffraction, providing the rationale and supporting data to guide your research.
The Central Challenge: From Powder to Precision
The journey to a crystal structure begins with the synthesis and purification of the target compound, methyl 4-chloro-1H-indole-2-carboxylate. While the synthesis of related indole derivatives is documented, the specific protocol for this chloro-substituted variant may require optimization. A potential synthetic route could involve the esterification of 4-chloro-1H-indole-2-carboxylic acid.
The primary obstacle in crystal structure determination often lies in obtaining a single crystal of sufficient size and quality. This guide will therefore place a strong emphasis on the art and science of crystallization.
Visualizing the Path to Structure Determination
The overall workflow for crystal structure determination is a multi-step process, from obtaining the material to final structure validation.
Figure 1: A generalized workflow for the determination of the crystal structure of a small organic molecule.
Method 1: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard
SCXRD is the definitive technique for obtaining a precise and unambiguous three-dimensional atomic arrangement of a molecule.[1][2] The success of this method is, however, entirely contingent on the growth of a high-quality single crystal.
Experimental Protocol: SCXRD
1. Crystal Growth: The Critical First Step
Given that no prior crystallization conditions for methyl 4-chloro-1H-indole-2-carboxylate are published, a systematic screening approach is essential.
-
Techniques:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly.[3]
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated sample solution is equilibrated with a larger reservoir of a precipitant solution. This is a highly controlled and widely used method.
-
Thermal Recrystallization: This involves the slow cooling of a saturated solution, which can be effective for compounds with temperature-dependent solubility.[4]
-
-
Solvent Screening: A broad range of solvents with varying polarities should be tested. A starting point could include:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane
-
Nonpolar: Toluene, Hexane
-
Binary Solvent Systems: Mixtures of a good solvent and a poor solvent can often yield high-quality crystals.
-
2. Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays are then diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Causality in Experimental Choices
-
Cryo-cooling: Cooling the crystal is crucial as it reduces atomic motion, leading to sharper diffraction spots and higher resolution data.
-
Solvent Choice: The choice of solvent directly influences the crystal packing and can even lead to the formation of different polymorphs (different crystal structures of the same compound).
A Comparative Analysis of Alternative Techniques
While SCXRD is the preferred method, obtaining suitable single crystals can be a significant bottleneck. In such cases, alternative and complementary techniques are invaluable.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Disadvantages |
| Single-Crystal X-Ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal.[1] | Single crystal (0.1-0.3 mm). | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[5] | Unambiguous structure determination.[2] | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-Ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder.[1] | Powdered sample (milligrams). | Unit cell parameters, phase identification, and crystallinity. Structure solution is possible but challenging.[6][7] | Rapid and does not require single crystals.[5] | Provides one-dimensional data, leading to peak overlap and ambiguity in structure solution.[1] |
| NMR Crystallography | Combines solid-state NMR spectroscopy with computational modeling.[8] | Powdered sample (milligrams). | Provides information on local atomic environments, connectivity, and internuclear distances.[9][10] | Powerful for disordered systems and for validating structures determined by other methods.[11] | Does not directly provide a 3D structure; requires integration with other data. |
| Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals.[12][13] | Nanocrystals (sub-micron). | Can determine the 3D structure from extremely small crystals.[14][15] | Overcomes the limitation of needing large single crystals.[16][17] | Can be sensitive to beam damage, and data can be more complex to process. |
Method 2: Powder X-ray Diffraction (PXRD) - When Single Crystals Are Elusive
If repeated attempts at growing single crystals fail, but a microcrystalline powder is obtained, PXRD can provide valuable structural information.[6] The diffraction pattern from a powder sample consists of a series of peaks at different angles, which correspond to the different crystal lattice planes.
Experimental Protocol: PXRD for Structure Solution
-
Data Collection: A high-quality powder diffraction pattern is collected using a modern diffractometer.
-
Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.
-
Structure Solution: A molecular model of methyl 4-chloro-1H-indole-2-carboxylate is generated, and its position and orientation within the unit cell are determined by fitting the calculated powder pattern to the experimental data (real-space methods).[7]
-
Rietveld Refinement: The entire crystal structure (atomic positions, lattice parameters, etc.) is refined against the full experimental powder pattern.
Method 3: NMR Crystallography - A Synergistic Approach
NMR crystallography is not a standalone method for de novo structure determination but is a powerful complementary technique.[8][18] It uses solid-state NMR to probe the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) and combines this information with computational modeling and, often, PXRD data.[10]
Method 4: Electron Diffraction (MicroED) - The Nanocrystal Frontier
For cases where only nanocrystals can be obtained, microcrystal electron diffraction (MicroED) has emerged as a revolutionary technique.[12][14] Due to the stronger interaction of electrons with matter, complete 3D structures can be determined from crystals that are orders of magnitude smaller than those required for SCXRD.[16]
Logical Framework for Method Selection
The choice of method is dictated by the nature of the sample that can be obtained through crystallization experiments.
Figure 2: Decision tree for selecting the appropriate crystal structure determination method.
Conclusion and Future Outlook
The determination of the crystal structure of methyl 4-chloro-1H-indole-2-carboxylate is a critical step in understanding its physicochemical properties and potential as a pharmaceutical agent. While single-crystal X-ray diffraction remains the unequivocal gold standard, a modern research laboratory must be equipped with the knowledge and capabilities to employ alternative methods when ideal single crystals are not forthcoming. Powder X-ray diffraction, NMR crystallography, and electron diffraction are not merely second-best options but are powerful techniques that, when applied judiciously, can provide the crucial structural insights necessary to drive drug discovery and development forward. The experimental path forward for this novel indole derivative will be one of careful crystallization screening, followed by the logical application of the most suitable diffraction and spectroscopic techniques.
References
-
Sharma, V., Banerjee, B., Sharma, A., & Gupta, V. K. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7’-pyrano[3,2-c:5,6-c’]dichromene]-2,6’,8’-trione. European Journal of Chemistry, 12(4), 382-388. [Link]
-
Ghabbour, H. A., Al-Taifi, E. A., & Fun, H. K. (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. Zeitschrift für Kristallographie-New Crystal Structures, 232(2), 193-194. [Link]
-
Guesmi, A., de la Cruz, C., & Roisnel, T. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N, N-diindolocarbazole. IUCrJ, 6(Pt 5), 844–851. [Link]
-
MySkinRecipes. Methyl 4-chloro-1H-indole-2-carboxylate. [Link]
-
Asiri, A. M., Al-Amry, K. A., & Al-Youbi, A. O. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5031. [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. [Link]
-
ResearchGate. Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. [Link]
-
Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(3), 449-455. [Link]
-
Smeets, S., Jiang, S., & Zou, X. (2020). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 22(38), 6334-6343. [Link]
-
van Genderen, E., Gruene, T., & Abrahams, J. P. (2020). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 76(Pt 6), 555–563. [Link]
-
Gemmi, M., Mugnaioli, E., & Gorelik, T. (2021). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Journal of Pharmaceutical Sciences, 110(5), 1859-1867. [Link]
-
Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 44, 1-10. [Link]
-
Gruene, T. (2018). Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination. Angewandte Chemie International Edition, 57(50), 16313-16317. [Link]
-
Paul, A., Kubicki, M., & Jelsch, C. (2014). Anharmonicity and isomorphic phase transition: a multi-temperature X-ray single-crystal and powder diffraction study of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 1), 121–131. [Link]
-
IUCr. NMR Crystallography. [Link]
-
Kaduk, J. A. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(46), 7474-7485. [Link]
-
Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]
-
PubChem. 4-Chloroisatin. [Link]
-
Iowa State University. X-Ray Diffraction Basics. [Link]
-
Jones, C. G., Martyn, K. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. [Link]
-
IUCr Journals. Crystal structure Determination of Small Molecules by 3D ED/MicroED. [Link]
-
ResearchGate. Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. [Link]
-
Royal Society of Chemistry. (2025). Chapter 1: A Historical Perspective on NMR Crystallography. [Link]
-
Taylor & Francis. NMR crystallography – Knowledge and References. [Link]
-
MDPI. NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. [Link]
-
Lead Sciences. Methyl 4-chloro-1H-indole-3-carboxylate. [Link]
-
YouTube. (2023). NMR Crystallography: Integrative Foundations and Applications. [Link]
-
PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. [Link]
Sources
- 1. pulstec.net [pulstec.net]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPXRD - Abstract Submission Form [icdd.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. chemie.hhu.de [chemie.hhu.de]
- 14. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. excillum.com [excillum.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Purity Validation of Methyl 4-chloro-1H-indole-2-carboxylate by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Methyl 4-chloro-1H-indole-2-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for validating the purity of this compound. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and contrast this classical technique with modern chromatographic and spectroscopic methods.
The Imperative of Purity in Pharmaceutical Intermediates
The journey from a chemical intermediate to a final drug product is a meticulously controlled process. Impurities, even in trace amounts, can have profound effects on the stability, bioavailability, and toxicity of the final API. For methyl 4-chloro-1H-indole-2-carboxylate, potential impurities could arise from starting materials, side reactions during synthesis, or degradation. Therefore, robust analytical methods are essential to ensure the identity and purity of each batch, in line with stringent regulatory standards.
Elemental Analysis: A Fundamental Arbiter of Purity
Elemental analysis is a cornerstone technique in chemical characterization. It determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, chlorine) in a sample. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, one can ascertain the purity of the compound. For methyl 4-chloro-1H-indole-2-carboxylate (C₁₀H₈ClNO₂), a pure sample should yield results that closely match the theoretical percentages. This method's power lies in its ability to provide a direct measure of the elemental makeup, offering a fundamental check on the compound's identity and the absence of significant organic impurities.
Theoretical Elemental Composition
The first step in validation by elemental analysis is the calculation of the theoretical elemental composition based on the molecular formula, C₁₀H₈ClNO₂.[1]
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 57.29 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.85 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.91 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.68 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.27 |
| Total | 209.63 | 100.00 |
A Validated Protocol for Elemental Analysis
The following protocol outlines a validated method for the elemental analysis of methyl 4-chloro-1H-indole-2-carboxylate, grounded in principles of accuracy and precision. This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results.
Experimental Workflow
Caption: Workflow for the elemental analysis of methyl 4-chloro-1H-indole-2-carboxylate.
Step-by-Step Methodology
-
Instrumentation and Calibration:
-
Utilize a calibrated CHN/S/Cl elemental analyzer.
-
Perform a multi-point calibration using certified standards (e.g., acetanilide for C, H, N and a certified organochlorine compound for Cl). This establishes the linearity and response of the detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the methyl 4-chloro-1H-indole-2-carboxylate sample into a tin capsule. The precision of this measurement is paramount for accurate results.
-
Fold the capsule to ensure no sample is lost and to facilitate complete combustion.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000 °C) in a stream of pure oxygen.
-
The organic material undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and nitrogen oxides, and chlorine to hydrogen chloride (HCl) and other chlorine species.
-
-
Reduction and Gas Separation:
-
The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.
-
The resulting mixture of CO₂, H₂O, N₂, and HCl is then passed through a chromatographic column which separates the individual gases.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
The instrument's software, using the calibration data, calculates the percentage of each element in the original sample.
-
Acceptance Criteria
For a sample to be considered pure, the experimental results should fall within a narrow range of the theoretical values. According to the United States Pharmacopeia (USP) general chapter <471> on Oxygen Flask Combustion, a preparatory step for halogen determination, the results should be within ±0.4% of the theoretical value for each element.[2]
| Element | Theoretical % | Acceptance Range (%) |
| Carbon (C) | 57.29 | 56.89 - 57.69 |
| Hydrogen (H) | 3.85 | 3.45 - 4.25 |
| Nitrogen (N) | 6.68 | 6.28 - 7.08 |
| Chlorine (Cl) | 16.91 | 16.51 - 17.31 |
Comparative Analysis with Alternative Techniques
While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often the most robust strategy.[3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Parameter | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion and measurement of resulting elemental gases. | Separation based on differential partitioning between a mobile and stationary phase.[4] | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Primary Application | Determination of elemental composition and fundamental purity. | Quantification of the main component and known impurities.[3] | Identification and quantification of volatile impurities. | Structural elucidation and quantification of the main component and impurities. |
| Strengths | - Provides fundamental confirmation of the molecular formula. - High accuracy and precision for major elements. | - High sensitivity and resolution for a wide range of compounds. - Well-established and widely used in the pharmaceutical industry. | - Excellent for identifying unknown volatile impurities. - High sensitivity. | - Provides detailed structural information. - Can be used for absolute quantification (qNMR). |
| Limitations | - Does not provide information on the nature of impurities. - Not suitable for detecting isomeric impurities. | - Requires reference standards for impurity identification and quantification. - Method development can be time-consuming. | - Limited to thermally stable and volatile compounds. | - Lower sensitivity compared to chromatographic methods. - Complex spectra can be difficult to interpret. |
Decision-Making for Purity Analysis
Caption: Decision tree for selecting the appropriate analytical technique for purity validation.
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis serves as an indispensable, fundamental check for the purity of methyl 4-chloro-1H-indole-2-carboxylate. Its ability to directly verify the elemental composition provides a high degree of confidence in the identity and bulk purity of the material. However, for a comprehensive understanding of the impurity profile, especially in the context of drug development, an integrated approach is recommended. Combining the foundational data from elemental analysis with the high-resolution separation capabilities of HPLC and the structural elucidation power of GC-MS and NMR provides a robust and self-validating system for ensuring the quality and safety of this critical pharmaceutical intermediate. This multi-technique strategy aligns with the principles of modern analytical validation as outlined in guidelines such as ICH Q2(R1).[5][6]
References
-
LookChem. Cas 230291-43-7, 1H-Indole-2-carboxylic acid, 4-chloro-, Methyl ester. [Link][7]
-
USP. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link][2]
-
National Institutes of Health. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link][9]
-
Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link][10]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link][11]
-
US Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link][12]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
-
National Institutes of Health. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link][13]
-
Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link][14]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link][4]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]
Sources
- 1. Methyl 4-chloro-1H-indole-2-carboxylate | 230291-43-7 [sigmaaldrich.com]
- 2. uspbpep.com [uspbpep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. lookchem.com [lookchem.com]
- 8. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. usp.org [usp.org]
- 13. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 4-chloro-1H-indole-2-carboxylate
As researchers dedicated to advancing drug development, our work with novel chemical entities like methyl 4-chloro-1H-indole-2-carboxylate demands the highest standards of safety and precision. This molecule, a key heterocyclic building block, holds significant potential, but its handling requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of our research. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven insights.
Hazard Assessment: Understanding the Risks
Methyl 4-chloro-1H-indole-2-carboxylate is classified with specific hazard statements that dictate our handling procedures. A thorough review of the Safety Data Sheet (SDS) reveals the following critical information.[1]
-
H302: Harmful if swallowed. Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation. Direct contact can cause redness, itching, and inflammation.[1]
-
H319: Causes serious eye irritation. This is a significant risk, as exposure to dust or splashes can result in considerable eye damage.[1]
-
H335: May cause respiratory irritation. Inhalation of the powdered form can irritate the nose, throat, and lungs.[1]
These classifications are not mere formalities; they are the foundation upon which we build a robust safety protocol. The primary routes of exposure—inhalation of dust, skin/eye contact, and ingestion—must be systematically blocked through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is a critical control measure. It is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling methyl 4-chloro-1H-indole-2-carboxylate in its solid form or in solution.
| Protection Type | Specific Recommendation & Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] Given the H319 classification for serious eye irritation, standard safety glasses are insufficient. A full-face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Wear chemical-impermeable gloves, such as nitrile, that have been inspected for integrity before use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] For prolonged contact or when handling larger quantities, consider double-gloving. Always wash hands thoroughly after removing gloves. |
| Body Protection | A standard laboratory coat is required. For operations with a higher risk of contamination, such as large-scale reactions or cleaning spills, consider a chemical-resistant apron or disposable coveralls.[3] Contaminated clothing must be removed immediately and washed before reuse.[4][5] |
| Respiratory Protection | All handling of the solid powder that may generate dust must be performed in a certified chemical fume hood to mitigate respiratory irritation (H335).[6] If a fume hood is not available or during a large spill clean-up, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is necessary.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes exposure and prevents contamination. The following step-by-step guide provides a framework for safe operations.
Pre-Handling & Preparation
-
Review the SDS: Before any work begins, read and understand the Safety Data Sheet for methyl 4-chloro-1H-indole-2-carboxylate.
-
Designate a Work Area: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for chemical powders and solutions.
Step-by-Step Handling Protocol
-
Weighing the Compound (Solid):
-
Perform this task inside a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the fine powder.
-
Close the primary container tightly immediately after dispensing.[4]
-
-
Preparing Solutions:
-
Add the solid slowly to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
If heating is required, do so under controlled conditions within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully remove PPE, avoiding contact with the contaminated exterior. Remove gloves last using the proper technique.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately.[1][8]
Disposal Plan
All waste, including excess chemical, empty containers, and contaminated disposables (gloves, wipes, weigh paper), must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[1][7] Do not allow the chemical to enter drains or the environment.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow of operations when working with methyl 4-chloro-1H-indole-2-carboxylate, emphasizing the integration of safety checks at each stage.
Caption: Workflow for handling methyl 4-chloro-1H-indole-2-carboxylate.
References
- Biosynth Carbosynth. (2021).
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025).
- ChemicalBook. (2024).
- GuideChem. (n.d.). 4-Chloroindole(25235-85-2)MSDS Melting Point Boiling Density Storage Transport.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloroindole(25235-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
